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  • Product: Bis(triphenylphosphine)nickel (II) bromide

Core Science & Biosynthesis

Foundational

The Electronic Architecture and Catalytic Utility of Dibromobis(triphenylphosphine)nickel(II)

A Comprehensive Technical Guide to the Magnetic Properties, Synthesis, and Application of NiBr2​(PPh3​)2​ Executive Summary Dibromobis(triphenylphosphine)nickel(II), or NiBr2​(PPh3​)2​ , is a cornerstone coordination com...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide to the Magnetic Properties, Synthesis, and Application of NiBr2​(PPh3​)2​

Executive Summary

Dibromobis(triphenylphosphine)nickel(II), or NiBr2​(PPh3​)2​ , is a cornerstone coordination complex that bridges the gap between fundamental ligand-field theory and applied homogeneous catalysis. For researchers and drug development professionals, this complex serves as a highly reliable, bench-stable precatalyst for carbon-carbon and carbon-heteroatom cross-coupling reactions. This whitepaper deconstructs the causality behind its unique electronic configuration, details its magnetic properties, and provides a self-validating synthetic protocol engineered for maximum yield and purity.

Electronic Configuration and Coordination Geometry

Nickel(II) is a transition metal ion with a d8 electronic configuration. In four-coordinate complexes, the d8 center faces a thermodynamic bifurcation: it can adopt either a square planar or a tetrahedral geometry. The pathway it "chooses" is dictated by a delicate balance of electronic field strength and steric bulk.

In the case of NiBr2​(PPh3​)2​ , the geometry is decisively driven toward a distorted tetrahedral structure.

  • The Causality of Sterics: Triphenylphosphine ( PPh3​ ) possesses a large Tolman cone angle, making it highly sterically demanding. Concurrently, bromide ( Br− ) is a large, diffuse halogen. Forcing these four bulky ligands into a coplanar arrangement would result in severe steric clashing.

  • Structural Relaxation: To minimize this repulsion, the complex relaxes into a pseudo-tetrahedral state. Crystallographic data confirms this distortion: the Br-Ni-Br angle expands significantly to approximately 126.3° to separate the bromide lone pairs, while the P-Ni-P angle compresses to ~111.4° 1.

G Ni Ni(II) d⁸ Ion Steric Steric Bulk (PPh₃ & Br⁻) Ni->Steric Ligand Addition Electronic Weak Field Ligands (Halides) Ni->Electronic Ligand Addition Tetrahedral Distorted Tetrahedral Geometry Steric->Tetrahedral Forces expansion (Br-Ni-Br ~126°) Square Square Planar Geometry Steric->Square Disfavored due to steric clash Electronic->Tetrahedral Small crystal field splitting (Δt) Spin High-Spin (S=1) Paramagnetic Tetrahedral->Spin Hund's Rule (2 unpaired e⁻)

Fig 1: Steric and electronic factors driving the distorted tetrahedral geometry of NiBr₂(PPh₃)₂.

Magnetic Properties and Spin Dynamics

The tetrahedral geometry directly dictates the complex's magnetic behavior. In a tetrahedral crystal field, the d -orbitals split into a lower-energy e set and a higher-energy t2​ set. Because halides are weak-field ligands, the crystal field splitting energy ( Δt​ ) is small.

Following Hund's Rule of Maximum Multiplicity, the eight d -electrons fill the orbitals to maximize total spin: four electrons pair in the lower e orbitals, and the remaining four occupy the t2​ orbitals (one pair, two unpaired). This leaves two unpaired electrons , resulting in a total spin state of S=1 .

Consequently, NiBr2​(PPh3​)2​ is strongly paramagnetic . High-Frequency Electron Paramagnetic Resonance (HF-EPR) studies have mapped its spin dynamics, revealing significant magnetic anisotropy. The axial Zero-Field Splitting (ZFS) parameter ( D ) is determined to be approximately +4.7 cm−1 , a direct consequence of the highly distorted coordination sphere 2.

Quantitative Data Summary
ParameterValueSignificance
Coordination Geometry Distorted TetrahedralDriven by steric repulsion of PPh3​ and Br− .
Spin State S=1 (Paramagnetic)Confirms small Δt​ and unpaired t2​ electrons.
Magnetic Moment ( μeff​ ) ∼3.2 BM Indicates high-spin d8 with orbital contribution.
Ni-Br Bond Length 2.333A˚ Elongated due to steric crowding.
Ni-P Bond Length 2.318A˚ Standard for Ni(II)-phosphine coordination.
Br-Ni-Br Angle 126.3∘ Severe deviation from ideal 109.5∘ tetrahedral angle.
ZFS Parameter ( D ) +4.7 cm−1 High magnetic anisotropy due to structural distortion.

Synthesis Protocol: A Self-Validating Workflow

The synthesis of NiBr2​(PPh3​)2​ is notoriously sensitive to the presence of water. Hydrated nickel salts (e.g., NiBr2​⋅3H2​O ) strongly coordinate water molecules. If water is not rigorously removed, it outcompetes the hydrophobic PPh3​ ligands, leading to incomplete coordination and poor yields.

To circumvent this, the following protocol utilizes Triethyl Orthoformate (TEOF) as an in situ dehydrating agent 3. TEOF chemically reacts with the water of hydration to form ethanol and ethyl formate, permanently removing water from the equilibrium and ensuring the Ni(II) center is primed for phosphine coordination.

Step-by-Step Methodology
  • Preparation & Dehydration: Suspend 1.0 mmol of NiBr2​⋅3H2​O in 10 mL of absolute ethanol in a round-bottom flask. Add 4.0 mmol of TEOF.

  • Activation: Heat the mixture to a gentle reflux for 30 minutes.

    • Self-Validation Checkpoint: The solution should become a clear, pale yellow-green, indicating the formation of the anhydrous solvated nickel species.

  • Ligand Addition: Dissolve 2.1 mmol of PPh3​ in 10 mL of hot absolute ethanol. Add this dropwise to the refluxing nickel solution.

    • Self-Validation Checkpoint: A rapid color change to dark green/brown must occur immediately, visually confirming the displacement of solvent molecules by PPh3​ and the shift to a tetrahedral geometry.

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature, then transfer to an ice bath.

    • Self-Validation Checkpoint: The formation of dark green microcrystals indicates high product purity. If a brown amorphous sludge forms, the dehydration step was incomplete.

  • Isolation: Filter the crystals under vacuum, wash with 5 mL of ice-cold anhydrous ethanol, and dry under high vacuum. Expected yield: >85%.

Synthesis A NiBr₂·3H₂O + Ethanol B Add Triethyl Orthoformate (TEOF) A->B C Reflux (In Situ Dehydration) B->C Consumes H₂O D Add PPh₃ in hot Ethanol C->D E Dark Green/Brown Solution D->E Ligand Exchange F Cool & Filter E->F G Green Paramagnetic Crystals [NiBr₂(PPh₃)₂] F->G High Yield (>85%)

Fig 2: Self-validating synthesis workflow utilizing in situ dehydration with triethyl orthoformate.

Catalytic Applications in Pharmaceutical Synthesis

In drug development, constructing complex biaryl scaffolds is a daily necessity. While palladium catalysts are ubiquitous, NiBr2​(PPh3​)2​ offers a highly cost-effective, bench-stable alternative for Suzuki-Miyaura, Kumada, and Negishi cross-coupling reactions.

Mechanistic Causality in Catalysis: The Ni(II) precatalyst is entirely stable in air, making it operationally simple to handle. Once introduced to the reaction matrix, it is reduced in situ (often by the organometallic reagent itself or an additive like zinc) to the active Ni(0) species. The PPh3​ ligands play a dual role here: their electron-donating nature stabilizes the highly reactive Ni(0) center, while their steric bulk promotes ligand dissociation, opening a coordination site for the oxidative addition of the electrophile.

Notably, NiBr2​(PPh3​)2​ has proven exceptionally effective in activating challenging C-O electrophiles (such as aryl carbamates and sulfamates) which are traditionally inert under standard palladium catalysis 4.

Catalysis Precat Ni(II)Br₂L₂ Precatalyst Ni0 Ni(0)L₂ Active Precat->Ni0 Reduction (e.g., Zn) NiII_OA Ni(II)(Ar)(Br)L₂ Ni0->NiII_OA Oxidative Addition (Ar-Br) NiII_TM Ni(II)(Ar)(R)L₂ NiII_OA->NiII_TM Transmetalation (R-M) NiII_TM->Ni0 Reductive Elimination Product Ar-R Product NiII_TM->Product

Fig 3: Catalytic cycle of NiBr₂(PPh₃)₂ in cross-coupling reactions for pharmaceutical synthesis.

References

  • Jarvis, J. A. J., Mais, R. H. B., & Owston, P. G. "The crystal and molecular structure of dibromobis(triphenylphosphine)nickel(II)." Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1968. 1

  • Schnegg, A., et al. "Simulating Frequency-Domain Electron Paramagnetic Resonance: Bridging the Gap between Experiment and Magnetic Parameters for High-Spin Transition-Metal Ion Complexes." ACS Publications, 2015. 2

  • Cooke, J., et al. "Improved Yields of Dichlorobis(triphenylphosphine)nickel(II) and Related Compounds by Employing Triethyl Orthoformate as an In Situ Dehydrating Agent." Journal of Chemical Education (ACS Publications), 2023. 3

  • Rasappan, R., et al. "Nickel-catalyzed cross-coupling reaction of carbamates with silylmagnesium reagents." Journal of Catalysis, 2019. 4

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Exploratory

The Coordination Dynamics of Bis(triphenylphosphine)nickel(II) Bromide: A Technical Guide to Synthesis, Structural Geometry, and Magnetic Properties

Executive Summary Bis(triphenylphosphine)nickel(II) bromide, formulated as [NiBr₂(PPh₃)₂], is a highly versatile organometallic precatalyst widely utilized in advanced organic synthesis and pharmaceutical manufacturing[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(triphenylphosphine)nickel(II) bromide, formulated as [NiBr₂(PPh₃)₂], is a highly versatile organometallic precatalyst widely utilized in advanced organic synthesis and pharmaceutical manufacturing[1][2]. Beyond its utility in cross-coupling reactions, this complex serves as a classic model for stereochemical non-rigidity. This whitepaper provides an in-depth mechanistic analysis of its coordination geometry, detailing the thermodynamic equilibrium between its square planar and tetrahedral states, supported by field-proven synthetic protocols and magnetic validation methodologies.

Theoretical Grounding: The d8 Stereochemical Dichotomy

The structural behavior of [NiBr₂(PPh₃)₂] is governed by a delicate, highly sensitive competition between electronic stabilization and steric repulsion.

Nickel(II) is a d8 transition metal. According to Ligand Field Theory (LFT), d8 complexes possess a strong electronic preference for a square planar geometry ( D4h​ symmetry). This arrangement maximizes Crystal Field Stabilization Energy (CFSE) by leaving the highly destabilized dx2−y2​ orbital vacant, forcing all eight electrons to pair up and resulting in a diamagnetic ( S=0 ) state[3].

However, triphenylphosphine (PPh₃) is a bulky ligand with a large Tolman cone angle. Forcing two PPh₃ ligands and two bromide ions into a planar configuration introduces severe inter-ligand steric strain. To alleviate this repulsion, the molecule distorts into a pseudo-tetrahedral geometry ( Td​ symmetry), expanding the Br-Ni-Br bond angle to approximately 126°[4][5]. This geometric shift alters the crystal field splitting, forcing the electrons into a high-spin configuration with two unpaired electrons ( S=1 ), rendering the complex paramagnetic[3][6].

Thermodynamic Equilibrium & Solvent Effects

Because the energy difference between the sterically favored tetrahedral state and the electronically favored square planar state is remarkably small, [NiBr₂(PPh₃)₂] exhibits temperature- and solvent-dependent stereochemical non-rigidity[7].

In the solid state and in coordinating solvents at room temperature, the steric factors dominate, and the complex exists as a dark green, tetrahedral crystal[5][8]. However, when dissolved in specific non-coordinating solvents like carbon disulfide (CS₂), the complex demonstrates a reversible thermodynamic equilibrium. Lowering the temperature to -78°C reduces the kinetic energy of the system, allowing the electronic preference for CFSE to overcome the steric barrier, causing the solution to transition to a red-colored, diamagnetic square planar geometry[7].

Equilibrium SP Square Planar Geometry [NiBr₂(PPh₃)₂] Red, Diamagnetic (S=0) TET Tetrahedral Geometry [NiBr₂(PPh₃)₂] Green, Paramagnetic (S=1) SP->TET Warming to 25°C (in CS₂ solvent) TET->SP Cooling to -78°C (in CS₂ solvent)

Figure 1: Temperature-dependent structural equilibrium of[NiBr₂(PPh₃)₂] in carbon disulfide.

Quantitative Structural & Magnetic Data

To effectively utilize this complex in downstream applications, scientists must verify its structural integrity. The most definitive rapid-validation metric is its magnetic moment ( μeff​ ), which differentiates the two geometries.

Table 1: Comparative Properties of [NiBr₂(PPh₃)₂] Coordination Geometries

PropertySquare Planar GeometryDistorted Tetrahedral Geometry
Coordination Symmetry 4-coordinate, D4h​ 4-coordinate, pseudo- Td​
Visual Appearance RedDark Green
Spin State Low-Spin ( S=0 )High-Spin ( S=1 )
Unpaired Electrons 02
Magnetic Moment ( μeff​ ) ~0 BM (Diamagnetic)~3.28 BM (Paramagnetic)[9]
Br-Ni-Br Bond Angle 180° (trans) or 90° (cis)~126.3°[4][5]
Typical Conditions Solution (CS₂) at -78°C[7]Solid state; Solution at 25°C[5][7]

Note: The theoretical spin-only magnetic moment for two unpaired electrons is 2.83 BM. The observed value of ~3.28 BM arises due to significant spin-orbit coupling inherent to the Ni(II) center[6][9].

Experimental Methodologies

The following self-validating protocols outline the synthesis of the tetrahedral complex and the subsequent magnetic verification required for quality control.

Protocol A: Synthesis of [NiBr₂(PPh₃)₂]

This synthesis leverages the differential solubility of the hydrated precursor and the organometallic product to drive the reaction to completion via Le Chatelier's principle[5][10].

  • Precursor Dissolution: Suspend 1.0 equivalent of nickel(II) bromide trihydrate (NiBr₂·3H₂O) in absolute ethanol. Heat the mixture to 60°C under an inert atmosphere until fully dissolved[5].

  • Ligand Addition: In a separate vessel, dissolve 2.0 equivalents of triphenylphosphine (PPh₃) in warm absolute ethanol.

  • Complexation: Add the PPh₃ solution dropwise to the NiBr₂ solution under continuous stirring. The mixture will rapidly transition to a deep green color, indicating the formation of the tetrahedral complex[5].

  • Precipitation: Continue stirring at 60°C for 1 to 1.5 hours, then allow the reaction mixture to cool slowly to room temperature. The target complex will precipitate as a dark green microcrystalline solid[5][10].

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with cold ethanol, followed by diethyl ether, to remove unreacted ligands and trace impurities[10].

  • Drying: Dry the product under high vacuum to yield the anhydrous [NiBr₂(PPh₃)₂] complex.

Synthesis Step1 Dissolve NiBr₂·3H₂O in absolute ethanol at 60°C Step2 Add 2 eq. Triphenylphosphine (PPh₃) dissolved in warm ethanol Step1->Step2 Step3 Stir at 60°C for 1-2 hours (Solution transitions to deep green) Step2->Step3 Step4 Cool to room temperature to induce precipitation Step3->Step4 Step5 Isolate via vacuum filtration & wash with cold ethanol/ether Step4->Step5 Step6 Dry under vacuum Yield: Pure [NiBr₂(PPh₃)₂] Step5->Step6

Figure 2: Step-by-step synthetic workflow for bis(triphenylphosphine)nickel(II) bromide.

Protocol B: Magnetic Susceptibility Validation

To validate the coordination geometry of the synthesized batch, determining the number of unpaired electrons is critical[8].

  • Calibration: Calibrate a Johnson-Matthey magnetic susceptibility balance using a high-purity known standard (e.g., Hg[Co(NCS)₄])[11].

  • Sample Preparation: Pack a finely ground, completely dry sample of [NiBr₂(PPh₃)₂] into a pre-weighed susceptibility tube. Ensure uniform packing by gently tapping the tube on a hard surface to eliminate air gaps.

  • Measurement: Record the mass of the sample ( m ) and the balance reading ( R ) compared to the empty tube reading ( R0​ )[11].

  • Data Processing: Calculate the mass susceptibility ( χg​ ), followed by the molar susceptibility ( χm​ ). Apply diamagnetic corrections (Pascal's constants) for the two PPh₃ ligands and two bromide ions to obtain the corrected molar susceptibility ( χm′​ ).

  • Verification: Calculate the effective magnetic moment using the equation μeff​=2.828χm′​T​ . A successful synthesis of the tetrahedral form will yield a μeff​ of approximately 3.28 BM[9].

Implications in Catalytic Drug Development

In modern pharmaceutical intermediate synthesis, [NiBr₂(PPh₃)₂] is an indispensable tool[1][2]. It is extensively deployed in cross-coupling reactions—such as Suzuki-Miyaura, Kumada, and Negishi couplings—to forge critical C-C bonds[1][12]. The stereochemical non-rigidity described in this guide is not merely an academic curiosity; the lability of the PPh₃ ligands and the complex's ability to easily transition between coordination geometries allows the nickel center to readily open coordination sites, undergo oxidative addition, and facilitate transmetalation with exceptional kinetic efficiency[2].

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Foundational

UV-Vis absorption spectrum of bis(triphenylphosphine)nickel(II) bromide

Spectroscopic Profiling of Bis(triphenylphosphine)nickel(II) Bromide: A Comprehensive Guide to UV-Vis Absorption and Electronic Structure Executive Summary Bis(triphenylphosphine)nickel(II) bromide, formulated as Ni(PPh3...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Profiling of Bis(triphenylphosphine)nickel(II) Bromide: A Comprehensive Guide to UV-Vis Absorption and Electronic Structure

Executive Summary

Bis(triphenylphosphine)nickel(II) bromide, formulated as Ni(PPh3)₂Br₂, is a ubiquitous and air-stable precatalyst utilized extensively in cross-coupling reactions and sustainable solid-phase peptide synthesis[1]. For researchers and drug development professionals, understanding its UV-Vis absorption spectrum is not merely an academic exercise; it is a critical diagnostic tool. Spectroscopic profiling allows chemists to monitor catalyst activation, identify resting states, and troubleshoot degradation pathways in real-time. This whitepaper provides an authoritative analysis of the electronic structure of Ni(PPh3)₂Br₂, coupled with field-proven, self-validating protocols for high-fidelity UV-Vis characterization.

Mechanistic Grounding: Electronic Structure of Ni(PPh3)₂Br₂

Ni(PPh3)₂Br₂ is a d8 transition metal complex. While d8 systems frequently adopt square planar geometries (especially when coordinated with strong-field ligands), the significant steric bulk of the triphenylphosphine ligands, combined with the weak-field nature of the bromide ions, forces this specific complex into a pseudo-tetrahedral geometry ( C2v​ symmetry, approximating Td​ )[2].

In a purely tetrahedral ligand field, the 3F ground term of the free Ni(II) ion splits into a 3T1​(F) ground state, alongside 3T2​(F) and 3A2​(F) excited states. Concurrently, the 3P term transforms into the 3T1​(P) state[3]. Because tetrahedral and pseudo-tetrahedral molecules lack a center of inversion, significant d−p orbital mixing occurs. This structural asymmetry partially relaxes the Laporte (parity) selection rule, resulting in d−d transitions that are significantly more intense than those typically observed in centrosymmetric octahedral complexes[4].

LFT_Splitting FreeIon Free Ni(II) Ion (d8 Configuration) TermF ^3F State (Ground Term) FreeIon->TermF TermP ^3P State (Excited Term) FreeIon->TermP T1F ^3T_1(F) Ground State TermF->T1F Tetrahedral Field T2F ^3T_2(F) TermF->T2F A2F ^3A_2(F) TermF->A2F T1P ^3T_1(P) Visible Absorption TermP->T1P Tetrahedral Field T1F->T2F v1 (IR) T1F->A2F v2 (NIR) T1F->T1P v3 (~590 nm)

Figure 1: Ligand field splitting diagram for a d8 Ni(II) pseudo-tetrahedral complex.

Quantitative Spectral Signatures

The characteristic dark green color of solid Ni(PPh3)₂Br₂ and its solutions in non-coordinating solvents is a direct consequence of its primary visible absorption band.

  • The ν3​ Band (Visible): The transition from the 3T1​(F) ground state to the 3T1​(P) excited state occurs at approximately 590 nm[4]. Because it absorbs photons in the yellow-orange region of the visible spectrum, the transmitted light appears green.

  • Molar Absorptivity ( ϵ ): The extinction coefficient at 590 nm is ~264 M⁻¹ cm⁻¹[4]. This intermediate intensity is the hallmark of a tetrahedral d8 system, serving as a reliable metric to distinguish it from square planar analogs (which are often diamagnetic and exhibit different spectral profiles).

  • Charge Transfer Bands (UV): Below 400 nm, the spectrum is dominated by highly intense Ligand-to-Metal Charge Transfer (LMCT) bands (Br Ni) and intra-ligand π→π∗ transitions originating from the triphenylphosphine rings.

Table 1: Quantitative Spectroscopic Parameters for Ni(PPh3)₂Br₂

ParameterValueAssignment / Structural Significance
λmax​ (Visible) ~590 nm ν3​ : 3T1​(F)→3T1​(P) transition
Molar Absorptivity ( ϵ ) ~264 M⁻¹ cm⁻¹Indicates partial Laporte rule relaxation due to asymmetry
λmax​ (UV) < 350 nmLigand-to-Metal Charge Transfer (LMCT) and π→π∗
Coordination Geometry Pseudo-Tetrahedral C2v​ symmetry, approximating Td​
Spin State S=1 (Paramagnetic)High-spin d8 configuration

Self-Validating Experimental Protocol for UV-Vis Characterization

As an Application Scientist, I emphasize that acquiring high-fidelity spectra requires strict control over the coordination environment. The following step-by-step methodology integrates causality and a self-validating feedback loop to ensure data integrity.

Step 1: Solvent Selection (The Causality of Coordination)

  • Action: Select a strictly non-coordinating solvent, such as anhydrous dichloromethane (CH₂Cl₂) or toluene.

  • Causality: If a coordinating solvent (e.g., methanol, acetonitrile, or pyridine) is used, solvent molecules will coordinate to the axial sites of the Ni(II) center. This drives an equilibrium shift from the native pseudo-tetrahedral geometry to a square planar or octahedral geometry. This geometric shift alters the ligand field, completely extinguishing the 590 nm 3T1​(P) transition and changing the complex's color and spin state[1].

Step 2: Concentration Optimization (Beer-Lambert Compliance)

  • Action: Prepare a 1.9 mM solution of Ni(PPh3)₂Br₂ in an anaerobic glovebox.

  • Causality: Photometric accuracy is highest when absorbance ( A ) is ~0.5. Using the Beer-Lambert law ( A=ϵbc ) with ϵ=264 M⁻¹ cm⁻¹ and a standard 1 cm path length quartz cuvette ( b=1 ), a concentration of 1.9×10−3 M yields an optimal signal-to-noise ratio without risking detector saturation.

Step 3: Baseline Validation (Self-Validating Step)

  • Action: Record a blank spectrum using the pure solvent. After introducing the sample cuvette, check the absorbance at the 800–900 nm range.

  • Validation: The baseline at 850 nm must be ≤0.02 AU. A higher baseline indicates Rayleigh scattering from undissolved particulates or microbubbles. If observed, the protocol mandates filtration of the sample through a 0.2 µm PTFE syringe filter before proceeding.

Step 4: Spectral Acquisition

  • Action: Scan from 300 nm to 900 nm. Identify the λmax​ at ~590 nm to confirm the structural integrity of the Ni(II) precatalyst.

Protocol Step1 1. Solvent Selection Use non-coordinating CH2Cl2 Step2 2. Anaerobic Preparation Prepare 1.9 mM Ni(PPh3)2Br2 Step1->Step2 Step3 3. Baseline Validation Verify 850 nm absorbance ≤ 0.02 Step2->Step3 Step4 4. Spectral Acquisition Confirm λ_max at ~590 nm Step3->Step4 Step5 5. Kinetic Monitoring Track 590 nm decay during reduction Step4->Step5

Figure 2: Self-validating UV-Vis workflow for Ni(PPh3)₂Br₂ characterization.

Applications in Catalytic Monitoring

In modern drug development and complex molecule synthesis, Ni(PPh3)₂Br₂ is rarely the active catalytic species; rather, it is reduced in situ to generate highly active Ni(0) or Ni(I) intermediates (e.g., via the addition of zinc dust or borane complexes)[1].

Because the 590 nm peak is a highly specific optical signature of the pseudo-tetrahedral Ni(II) resting state, researchers can utilize time-resolved UV-Vis spectroscopy to monitor the kinetics of precatalyst activation. As the Ni(II) center is reduced, the green color fades, and the absorbance at 590 nm decays proportionally. By plotting A590​ versus time, process chemists can accurately determine the rate of catalyst activation and the exact duration of the induction period. This spectroscopic tracking ensures reproducible reaction scaling and prevents the premature addition of sensitive substrates before the active catalyst has fully formed.

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Protocols & Analytical Methods

Method

Application Note: Bis(triphenylphosphine)nickel(II) Bromide Catalyzed Kumada Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Introduction and Mechanistic Framework The Kumada-Corriu reaction is a foundatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Introduction and Mechanistic Framework

The Kumada-Corriu reaction is a foundational cross-coupling methodology that forges robust carbon–carbon (C–C) bonds by reacting an organomagnesium compound (Grignard reagent) with an organic electrophile[1]. While palladium catalysts have dominated the cross-coupling landscape, nickel-based complexes—specifically bis(triphenylphosphine)nickel(II) bromide, NiBr2​(PPh3​)2​ (CAS: 14126-37-5)—offer distinct mechanistic advantages[2].

Causality of Catalyst Selection: NiBr2​(PPh3​)2​ is selected over its palladium counterparts because nickel possesses a smaller atomic radius and higher nucleophilicity in its zero-valent state. This distinct electronic profile facilitates the oxidative addition into stronger, historically "inert" bonds, such as aryl chlorides and C–O bonds (e.g., carbamates, ethers, and mesylates), which are typically unreactive under standard Pd catalysis[3][4]. Furthermore, NiBr2​(PPh3​)2​ is an air-stable, bench-top ready pre-catalyst, making it highly cost-effective for pharmaceutical scale-up[2][4].

The Catalytic Cycle

The reaction operates via a classic Ni(0)/Ni(II) redox cycle[5]. The Ni(II) pre-catalyst is first reduced in situ to the active Ni(0) species, typically by consuming two equivalents of the Grignard reagent. The active Ni(0) undergoes rate-determining oxidative addition with the electrophile, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to release the cross-coupled product[5].

CatalyticCycle Ni0 Ni(0)(PPh3)n Active Catalyst NiII_OA Trans-[R-Ni(II)(Br)(PPh3)2] Oxidative Addition Complex Ni0->NiII_OA Oxidative Addition (+ R-Br) NiII_TM Trans-[R-Ni(II)(R')(PPh3)2] Transmetalation Complex NiII_OA->NiII_TM Transmetalation (+ R'MgX, - MgBrX) NiII_TM->Ni0 Reductive Elimination (- R-R') Product R-R' Cross-Coupled Product NiII_TM->Product Precat NiBr2(PPh3)2 Pre-catalyst Precat->Ni0 Reduction (by R'MgX)

Figure 1: Mechanistic cycle of the NiBr2(PPh3)2 catalyzed Kumada cross-coupling.

Quantitative Performance Data

The versatility of the NiBr2​(PPh3​)2​ catalyst is demonstrated by its broad substrate scope. The table below summarizes validated yields across different electrophile classes, highlighting the protocol's efficiency.

| Electrophile Class | Specific Substrate | Nucleophile (Grignard) | Catalyst Loading | Conditions | Yield (%) | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | | Aryl Halide | Iodobenzene | Phenylmagnesium bromide | 1 mol% NiCl2​(PPh3​)2​

  • | THF, 25 °C, 2 h | 90% |[1] | | Aryl Carbamate | 2-Naphthyl diisopropylcarbamate | Trimethylsilylmagnesium iodide | 1 mol% NiBr2​(PPh3​)2​ | Et 2​ O, 25 °C, 2 h | 89% |[4] | | Alkyl Halide | n-Decyl bromide | n-Butylmagnesium chloride | 3 mol% NiCl2​
  • Isoprene** | THF, 25 °C, 3 h | 92% |[6] | | Heteroaryl Halide | 2-Chloroquinoline | Zinc (Homocoupling) | 10 mol% NiBr2​(PPh3​)2​ | THF, 50 °C, 24 h | 84% |[7] |

*Note: NiCl2​(PPh3​)2​ and NiBr2​(PPh3​)2​ exhibit functionally identical catalytic profiles in these standard systems. **Note: Alkyl-alkyl couplings often require 1,3-butadiene derivatives as additives to suppress β -hydride elimination[6].

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . By incorporating specific analytical checkpoints (e.g., GC-MS aliquots), researchers can verify the success of intermediate steps (like oxidative addition) before committing to the final workup.

Workflow Step1 1. Preparation Flame-dry flask Argon atmosphere Step2 2. Reagent Loading Add NiBr2(PPh3)2 & Electrophile in THF Step1->Step2 Step3 3. Grignard Addition Dropwise at 0 °C (Controls exotherm) Step2->Step3 Step4 4. Reaction Stir at RT to 65 °C Monitor via GC-MS Step3->Step4 Step5 5. Quench & Workup Slow addition of MeOH or sat. NH4Cl aq. Step4->Step5

Figure 2: Step-by-step experimental workflow for the Kumada cross-coupling protocol.

Materials Required
  • Pre-catalyst: Bis(triphenylphosphine)nickel(II) bromide (1-5 mol%)

  • Electrophile: Aryl/Vinyl halide or Aryl carbamate (1.0 equiv, 1.0 mmol scale)

  • Nucleophile: Grignard reagent ( R−MgX , 1.0–2.0 M in THF or Et 2​ O) (1.2–1.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et 2​ O)

Step-by-Step Methodology

Step 1: System Preparation (Strictly Anhydrous)

  • Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3 times).

    • Causality: Grignard reagents are highly sensitive to moisture and oxygen, rapidly degrading into alkanes and magnesium hydroxides if exposed to ambient air.

Step 2: Reagent Loading

  • Under a positive flow of Argon, add the electrophile (1.0 mmol) and NiBr2​(PPh3​)2​ (0.05 mmol, 5 mol%) to the flask.

  • Add 5.0 mL of anhydrous THF to achieve a 0.2 M concentration. Stir at room temperature until the pre-catalyst is fully dissolved/suspended (solution typically appears green/yellow).

Step 3: Nucleophile Addition

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add the Grignard reagent (1.5 mmol, 1.5 equiv) dropwise over 5–10 minutes via a syringe pump.

    • Causality: Rapid addition leads to a localized high concentration of the organomagnesium species. This accelerates undesirable homocoupling ( R′−R′ ) and generates excessive exothermic heat that can permanently deactivate the nickel catalyst.

Step 4: Reaction and Self-Validation

  • Remove the ice bath and allow the reaction to warm to room temperature (or heat to 50–65 °C depending on electrophile recalcitrance).

  • Self-Validation Checkpoint: At t=30 min , extract a 50 μ L aliquot, quench with 100 μ L of saturated aqueous NH4​Cl , extract with ethyl acetate, and analyze via GC-MS.

    • Diagnostic: The presence of unreacted electrophile alongside heavy formation of Grignard homocoupling ( R′−R′ ) indicates a failure in the oxidative addition step, suggesting the need for a more electron-rich ligand or elevated temperatures.

Step 5: Quench and Workup

  • Once complete consumption of the electrophile is confirmed, cool the flask to 0 °C.

  • Carefully quench the reaction by the dropwise addition of 2.0 mL of methanol, followed by 5.0 mL of saturated aqueous NH4​Cl [8].

  • Extract the aqueous layer with Ethyl Acetate ( 3×10 mL ).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (silica gel).

Troubleshooting & Optimization

  • Issue: High levels of Grignard Homocoupling ( R′−R′ ).

    • Root Cause: Trace oxygen in the system or overly rapid addition of the Grignard reagent. The pre-catalyst reduction step inherently consumes a small amount of Grignard, but excessive homocoupling indicates an off-cycle radical pathway[9].

    • Solution: Ensure rigorous Schlenk techniques. Slow the addition rate of the Grignard reagent to maintain a low steady-state concentration.

  • Issue: β -Hydride Elimination (Alkene Byproducts).

    • Root Cause: When using alkyl Grignard reagents possessing β -hydrogens, the Ni(II) transmetalation complex can undergo rapid β -hydride elimination before reductive elimination can occur.

    • Solution: Switch the ligand from PPh3​ to a bidentate ligand like dppp, or introduce 1,3-butadiene derivatives (e.g., isoprene) as an additive. Butadienes coordinate to the nickel center, enhancing the rate of reductive elimination over β -hydride elimination[6].

References

  • chemicalroot.com. "Bis(Triphenylphosphine)Nickel(II) Bromide CAS NO 14126-37-5.
  • Grokipedia. "Kumada coupling.
  • Journal of the American Chemical Society. "A Unified Explanation for Chemoselectivity and Stereospecificity of Ni-Catalyzed Kumada and Cross-Electrophile Coupling Reactions.
  • Dr. Ramesh Rasappan Research Group. "Nickel-catalyzed cross-coupling reaction of carbamates with silylmagnesium reagents.
  • The Dong Group, UT Austin. "Nickel Catalyzed Cross-Couplings involving Carbon – Oxygen Bonds.
  • SciSpace. "Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates.
  • Cardiff University ORCA. "Synthesis, Characterisation and Analysis of Structurally Imposing Eight-Membered Ring Heterocyclic Carbenes: Salts, Free.
  • ResearchGate. "1990 The Chemical Society of Japan.
  • Journal of the American Chemical Society. "Bimetallic Oxidative Addition Involving Radical Intermediates in Nickel-Catalyzed Alkyl–Alkyl Kumada Coupling Reactions.

Sources

Application

Advanced Application Note: C–C Bond Formation Using Bis(triphenylphosphine)nickel(II) Bromide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating protocols, and robust experimental design for nickel-catalyzed cross-coupling. Exec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating protocols, and robust experimental design for nickel-catalyzed cross-coupling.

Executive Summary & Chemical Profile

Bis(triphenylphosphine)nickel(II) bromide, commonly denoted as NiBr₂(_P_Ph₃)₂ (CAS: 14126-37-5), is a highly versatile, bench-stable organometallic precatalyst widely utilized in modern organic synthesis[1]. Appearing as a dark green crystalline powder, it serves as an economical and powerful alternative to palladium-based systems[2].

The Nickel Advantage: Unlike palladium, which strictly cycles between Pd(0) and Pd(II), nickel readily accesses single-electron transfer (SET) pathways and odd oxidation states (Ni(I)/Ni(III))[3]. This unique electronic flexibility allows NiBr₂(_P_Ph₃)₂ to activate highly recalcitrant electrophiles—such as sterically hindered aryl chlorides and unactivated C–O bonds (e.g., carbamates, esters, and ethers)—which typically poison or resist palladium catalysts[4].

Mechanistic Causality: The Catalytic Cycle

To deploy NiBr₂(_P_Ph₃)₂ effectively, one must understand the causality of its activation. As a Ni(II) complex, it is catalytically inert for standard cross-coupling until it is reduced in situ to a low-valent Ni(0) active species.

  • Precatalyst Activation (Reduction): Depending on the reaction environment, reduction is achieved either via a stoichiometric metallic reductant (e.g., Zn powder)[5] or by the transmetalating nucleophile itself (e.g., Grignard reagents).

  • Oxidative Addition: The electron-rich Ni(0) center undergoes oxidative addition into the C–X or C–O bond. Nickel's lower electronegativity compared to palladium makes this step highly exergonic, enabling the activation of challenging substrates.

  • Transmetalation & Reductive Elimination: The nucleophilic partner transfers its organic moiety to the Ni(II) intermediate. Subsequent reductive elimination forges the new C–C bond and regenerates the active Ni(0) catalyst.

CatalyticCycle Ni_pre Precatalyst NiBr2(PPh3)2 (Dark Green) Ni_0 Active Catalyst Ni(0)(PPh3)n (Red/Brown) Ni_pre->Ni_0 In Situ Reduction (e.g., Zn or RMgX) Ox_Add Oxidative Addition Ar-Ni(II)-Br(PPh3)2 Ni_0->Ox_Add + Ar-X or Ar-O Transmet Transmetalation Ar-Ni(II)-R(PPh3)2 Ox_Add->Transmet + R-M (M = Mg, B, Zn) Red_Elim Reductive Elimination Ar-R (Product) Transmet->Red_Elim Ligand Reorganization Red_Elim->Ni_0 Catalyst Regeneration

Caption: Mechanistic catalytic cycle of NiBr2(PPh3)2 highlighting the critical in situ reduction step.

Application & Protocol I: Kumada-Corriu Cross-Coupling

Causality & Experimental Design: The Kumada coupling is highly efficient for forging C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds. NiBr₂(_P_Ph₃)₂ is the optimal precatalyst here because the Grignard reagent performs a dual function: it acts as the transmetalating agent for the catalytic cycle and serves as the in situ reductant to convert the Ni(II) precatalyst into the active Ni(0) species[1].

Step-by-Step Methodology

Reagents: Aryl halide (1.0 equiv), NiBr₂(_P_Ph₃)₂ (5 mol%), Grignard reagent (1.2–1.5 equiv, 1.0 M in THF). Conditions: Anhydrous THF, 0 °C to Room Temperature (RT).

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Loading: Add NiBr₂(_P_Ph₃)₂ (5 mol%) and the aryl halide (1.0 equiv). Inject anhydrous THF to achieve a 0.2 M concentration. The solution will appear dark green .

  • Activation & Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add the Grignard reagent dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at RT for 2–4 hours.

  • Quench: Carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise at 0 °C to destroy excess Grignard reagent. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Self-Validation Checkpoint: The reaction mixture must transition from a dark green solution to a reddish-brown or dark yellow suspension upon the addition of the Grignard reagent. If the solution remains green, the precatalyst has not been reduced, indicating that the Grignard reagent was likely quenched by adventitious moisture in the solvent.

Workflow Step1 1. Preparation Dry THF, Ar atm, NiBr2(PPh3)2 + Ar-X Step2 2. Activation Add RMgX dropwise (Green -> Red/Brown) Step1->Step2 Step3 3. Coupling Stir at RT (2-4 h) Monitor by TLC Step2->Step3 Step4 4. Quench & Workup Add aq. NH4Cl, Extract & Purify Step3->Step4

Caption: Self-validating experimental workflow for NiBr2(PPh3)2-catalyzed Kumada coupling.

Application & Protocol II: Reductive Homocoupling of Aryl Halides

Causality & Experimental Design: Synthesizing symmetric biaryls directly from aryl halides requires a formal reductant. Here, elemental Zinc (Zn) powder is utilized to reduce Ni(II) to Ni(0)[5]. A critical additive in this protocol is tetraethylammonium iodide (Et₄NI). The iodide ion is not a spectator; it facilitates ligand exchange at the nickel center, creating a highly reactive anionic nickel-iodide intermediate that dramatically accelerates the oxidative addition of the aryl halide, preventing premature background reduction (dehalogenation) of the substrate[5].

Step-by-Step Methodology

Reagents: Aryl halide (1.0 equiv), NiBr₂(_P_Ph₃)₂ (10 mol%), Zn powder (1.5 equiv), Et₄NI (1.0 equiv). Conditions: Anhydrous THF, 50 °C.

  • Preparation: Charge a dry Schlenk flask with NiBr₂(_P_Ph₃)₂ (10 mol%), activated Zn powder (1.5 equiv), Et₄NI (1.0 equiv), and the solid aryl halide (1.0 equiv). (If the aryl halide is a liquid, add it in Step 3).

  • Atmosphere Exchange: Evacuate the flask and backfill with argon (3x).

  • Solvent Addition: Inject anhydrous THF (0.5 M concentration).

  • Heating: Heat the reaction mixture to 50 °C and stir vigorously for 12–24 hours.

  • Workup: Cool to RT, dilute with diethyl ether, and filter the suspension through a short pad of Celite to remove unreacted Zn and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

Self-Validation Checkpoint: The consumption of Zn powder and a color shift to a deep red/brown indicates active Ni(0) turnover. TLC monitoring should reveal the disappearance of the starting material and the emergence of a less polar, highly UV-active biaryl spot.

Quantitative Data & Reactivity Summary

The following table summarizes the expected quantitative performance of NiBr₂(_P_Ph₃)₂ across various cross-coupling domains, demonstrating its broad utility in drug development and intermediate synthesis.

Reaction TypeCoupling PartnersTypical ConditionsCatalyst LoadingExpected Yield Range
Kumada-Corriu Ar–X + R–MgXTHF, 0 °C to RT1–5 mol%75–98%
Suzuki-Miyaura Ar–X + Ar'–B(OH)₂THF/H₂O, K₃PO₄, 80 °C5–10 mol%60–95%
Reductive Homocoupling Ar–X + Ar–XTHF, Zn, Et₄NI, 50 °C10 mol%65–90%
C–O Activation Ar–OC(=O)NR₂ + R–MgXEt₂O or Toluene, RT5–10 mol%70–92%

References

  • Bis(Triphenylphosphine)Nickel(Ii)
  • Bis(triphenylphosphine)nickel(II)
  • Development of Nickel-catalyzed Asymmetric Cross-Coupling Reactions ProQuest URL
  • Dr.
  • Homocoupling of Aryl Halides Using Nickel Catalyst (1990)

Sources

Method

Application Note: Catalytic Amination of Aryl Halides Using NiBr2(PPh3)2

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: C–N Cross-Coupling, Buchwald-Hartwig Amination, Nickel Catalysis, Photoredox Methodologies Strategic Rationale & Catalyst Profile...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: C–N Cross-Coupling, Buchwald-Hartwig Amination, Nickel Catalysis, Photoredox Methodologies

Strategic Rationale & Catalyst Profile

The Buchwald-Hartwig amination is a cornerstone reaction in pharmaceutical synthesis for constructing C–N bonds. While palladium-based catalysts have historically dominated this space, nickel catalysis offers a compelling, cost-effective alternative with unique reactivity profiles.

Bis(triphenylphosphine)nickel(II) bromide—NiBr2(PPh3)2 —is an exceptionally practical precatalyst for these transformations[1]. Unlike Ni(COD)2, which is highly air- and moisture-sensitive and requires rigorous glovebox handling, NiBr2(PPh3)2 is a bench-stable, inexpensive Ni(II) complex[2]. It can be weighed on the benchtop and subsequently activated in situ, making it highly attractive for both discovery chemistry and large-scale process development.

Mechanistic Insights & Causality

To successfully deploy NiBr2(PPh3)2, one must understand the causality behind the reaction components. The complex is a precatalyst ; the Ni(II) center is incapable of undergoing the initial oxidative addition required for cross-coupling. It must be reduced to a low-valent Ni(0) active species[3].

  • Precatalyst Activation (Reduction): The addition of a terminal reductant (commonly Zinc powder) or the use of a photoredox catalyst (e.g., thioxanthen-9-one) donates electrons to the Ni(II) center, generating the catalytically active[Ni(0)(PPh3)2] species[4][5].

  • Oxidative Addition: The electron-rich Ni(0) species inserts into the aryl halide (Ar–X) bond. Aryl iodides and bromides undergo this step readily due to their lower bond dissociation energies, forming an Ar–Ni(II)–X intermediate[3].

  • Amine Binding & Deprotonation: The amine nucleophile coordinates to the nickel center. A stoichiometric base (such as K3PO4 or NaOtBu) is strictly required to neutralize the generated hydrohalic acid (HX) and drive the formation of the Ar–Ni(II)–NR2 amido complex[2].

  • Reductive Elimination: The critical C–N bond is formed via reductive elimination, expelling the desired arylamine product and regenerating the Ni(0) catalyst to close the cycle[3].

Ni_Catalytic_Cycle Precat NiBr2(PPh3)2 Precatalyst Ni0 [Ni(0)L2] Active Catalyst Precat->Ni0 Reduction (Zn/hv) OxAdd Ar-Ni(II)(X)L2 Oxidative Addition Ni0->OxAdd + Ar-X TransMet Ar-Ni(II)(NR2)L2 Amine Binding OxAdd->TransMet + HNR2, Base TransMet->Ni0 Reductive Elimination Product Ar-NR2 Arylamine Product TransMet->Product Release

Caption: Ni(0)/Ni(II) Catalytic Cycle for Aryl Amination

Quantitative Substrate Scope

NiBr2(PPh3)2 demonstrates broad functional group tolerance across both thermal and photochemical activation paradigms. The table below summarizes validated yield ranges for various substrate classes based on recent optimization studies.

Substrate ClassCoupling PartnerCatalyst SystemYield RangeRef
Aryl Iodides Primary ArylaminesNiBr2(PPh3)2, Zn, K3PO4, DMA (80°C)85–95%[6]
Aryl Bromides Secondary Aliphatic AminesNiBr2(PPh3)2, Thioxanthen-9-one, hv (RT)75–93%[5]
Aryl Bromides Sodium Azide (NaN3)NiBr2(PPh3)2, hv (RT)48–84%[7]
Heteroaryl Bromides Secondary AminesNiBr2(PPh3)2, Zn, Et4NI, THF (50°C)67–85%[8]

Validated Experimental Protocols

The following methodologies provide step-by-step instructions for executing the amination using either thermal reduction or dual photoredox catalysis.

Protocol A: Thermal Reductive Amination (Zinc-Activated)

This protocol utilizes Zn powder to generate the active Ni(0) catalyst in situ, ideal for standard benchtop synthesis[6][8].

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2–1.5 mmol)

  • NiBr2(PPh3)2 (5–10 mol%)

  • Zinc powder (20 mol%, freshly activated)

  • Base: K3PO4 (mild) or NaOtBu (strong) (2.0 mmol)

  • Solvent: Anhydrous DMA or THF (5 mL)

Step-by-Step Procedure:

  • Preparation: In an argon-filled glovebox (or using standard Schlenk line techniques), charge an oven-dried reaction vial with NiBr2(PPh3)2 (0.05 mmol), Zinc powder (0.2 mmol), and the selected base (2.0 mmol)[2].

  • Substrate Addition: Add the solid aryl halide. (If the aryl halide and amine are liquids, add them via a gastight syringe after sealing the vial with a PTFE septum).

  • Solvent Addition: Inject 5 mL of anhydrous, thoroughly degassed DMA or THF.

  • Activation & Reaction: Stir the heterogeneous mixture vigorously (800–1000 rpm) at 50–80 °C for 12–24 hours[8].

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter the crude mixture through a short pad of Celite to remove inorganic salts and unreacted zinc.

  • Purification: Wash the organic filtrate with brine (3 x 10 mL), dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Dual Photoredox/Nickel Catalyzed Amination

For temperature-sensitive substrates, a visible-light-mediated approach allows the cross-coupling to proceed efficiently at room temperature[5].

Modifications from Protocol A:

  • Replace Zinc powder with a photocatalyst (e.g., Thioxanthen-9-one, 5 mol%).

  • Instead of heating, irradiate the reaction vial with a compact fluorescent lamp (CFL) or blue LEDs (depending on the photocatalyst's excitation spectrum) at room temperature for 16-24 hours[5].

Protocol_Workflow Step1 1. Inert Atmosphere Setup Weigh NiBr2(PPh3)2, Base, Ar-X Step2 2. Solvent Addition Inject anhydrous THF/DMA Step1->Step2 Step3 3. Amine Addition Inject amine nucleophile Step2->Step3 Step4 4. Activation Stir at 50-80°C (Zn) or Irradiate (hv) Step3->Step4 Step5 5. Workup & Purification Filter through Celite, extract, column Step4->Step5

Caption: Step-by-Step Experimental Workflow for Ni-Catalyzed Amination

Troubleshooting & Self-Validation Matrix

To ensure this protocol operates as a self-validating system, researchers must monitor specific physical and chemical indicators during the reaction.

Observation / IssueMechanistic CausalityValidation Check & Solution
Solution remains pale green/blue. Failure to reduce the Ni(II) precatalyst to the active Ni(0) species.Validation: The reaction mixture must transition to a dark reddish-brown color within 30-60 minutes. Solution: Ensure the Zinc powder is freshly activated (washed with 1M HCl, water, ethanol, ether, and dried in vacuo). For photoredox, verify the light source matches the photocatalyst excitation wavelength[4][5].
Ar-X is consumed, but product yield is low (Ar-H detected). Protodehalogenation is outcompeting the amine binding and reductive elimination steps.Validation: Analyze the crude mixture via GC-MS or LC-MS for the reduced arene (Ar-H). Solution: Trace moisture acts as a proton source. Ensure strict anhydrous conditions and degas solvents thoroughly. Consider switching to a stronger base (e.g., NaOtBu) to accelerate amine deprotonation[2][8].
Incomplete conversion of Ar-X. Catalyst deactivation or insufficient nucleophilicity of the amine.Validation: Check TLC at 4h and 12h. If the reaction stalls, the catalyst may have aggregated. Solution: Increase the stirring rate (>800 rpm) to ensure proper mixing of the heterogeneous base/reductant. Alternatively, add an iodide additive (e.g., Et4NI) to facilitate halide exchange and accelerate oxidative addition[8].

References

  • Reactions of Aryl Halides with Phenols / Nickel-Catalyzed Heck Reaction ResearchGate URL
  • Nickel-catalyzed Amination of Aryl Chlorides Organic Syntheses URL
  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0)
  • Nickel‐Catalyzed Heck Reaction of Aryl Halides and Terminal Olefins Using Zinc/Triflate Ligand/DMA/TBAB ResearchGate URL
  • Organic Chemistry Frontiers (RSC Publishing)
  • Excited-State Nickel-Catalyzed Amination of Aryl Bromides: Synthesis of Diphenylamines and Primary Anilines KAUST Repository URL
  • Recent developments in nickel-catalyzed cross-coupling reactions via C–O functionalization Issuu URL
  • Deaminative ring contraction for the modular synthesis of pyrido[n]helicenes ChemRxiv URL

Sources

Application

Advanced Protocols for the Preparation of Organometallic Reagents Using Bis(triphenylphosphine)nickel(II) Bromide

Executive Summary Bis(triphenylphosphine)nickel(II) bromide, or NiBr2​(PPh3​)2​ , is a highly versatile, bench-stable coordination complex that serves as a cornerstone in modern organometallic synthesis[1]. Unlike highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(triphenylphosphine)nickel(II) bromide, or NiBr2​(PPh3​)2​ , is a highly versatile, bench-stable coordination complex that serves as a cornerstone in modern organometallic synthesis[1]. Unlike highly sensitive Ni(0) sources such as Ni(cod)2​ , which require rigorous glovebox techniques, NiBr2​(PPh3​)2​ can be handled in air while providing direct access to highly active organometallic species.

This application note details two primary methodologies for utilizing NiBr2​(PPh3​)2​ :

  • Stoichiometric Preparation of σ -Aryl Organonickel(II) Precatalysts: The synthesis of well-defined, air-stable organonickel reagents (e.g., trans-[NiBr(o-tolyl)(PPh₃)₂]) via transmetalation[2].

  • Catalytic Preparation of Organozinc Reagents: The use of NiBr2​(PPh3​)2​ as an in situ reducible precatalyst to mediate the insertion of zinc dust into unactivated aryl halides[3].

Mechanistic Principles & Causality

Pathway A: Synthesis of Air-Stable σ -Aryl Nickel Complexes

The traditional bottleneck in nickel catalysis is the extreme temperature- and air-sensitivity of Ni(0) precursors. To circumvent this, NiBr2​(PPh3​)2​ can be reacted with one equivalent of an aryl Grignard reagent to form a σ -aryl nickel(II) complex[4].

  • Causality of Steric Bulk: We specifically utilize ortho-substituted Grignard reagents (like o-tolylmagnesium bromide). The steric bulk of the ortho-methyl group kinetically shields the nickel center, preventing premature reductive elimination or β -hydride elimination during storage[5]. This yields an organonickel reagent that is completely bench-stable but highly active when exposed to cross-coupling conditions.

Pathway B: Nickel-Catalyzed Organozinc Formation

Direct insertion of zinc dust into unactivated aryl bromides or chlorides is thermodynamically challenging and notoriously sluggish.

  • Causality of the Ni(0) Relay: By introducing a catalytic amount of NiBr2​(PPh3​)2​ alongside excess zinc dust, the Ni(II) precursor is rapidly reduced to a highly nucleophilic Ni(0)(PPh3​)n​ species[3]. This active Ni(0) catalyst readily undergoes oxidative addition into the Ar–Br bond. Subsequent transmetalation with the bulk zinc surface transfers the aryl group to zinc, yielding the desired Ar–ZnBr reagent and regenerating the Ni(0) catalyst.

Experimental Workflows & Logical Relationships

G cluster_A Pathway A: Stoichiometric Organonickel Synthesis cluster_B Pathway B: Catalytic Organozinc Preparation NiBr2 NiBr₂(PPh₃)₂ (Bench-Stable Precursor) Grignard ArMgBr (1.05 equiv) Transmetalation at 0 °C NiBr2->Grignard THF, Inert Atm. ZnDust Zn Dust (Excess) Reduction to Ni(0) NiBr2->ZnDust THF, 50 °C SigmaNi trans-[NiBr(Ar)(PPh₃)₂] (Air-Stable Ni(II) Precatalyst) Grignard->SigmaNi - MgBr₂ Ni0 [Ni(0)(PPh₃)ₙ] (Active Catalyst) ZnDust->Ni0 - ZnBr₂ ArBr Ar-Br Oxidative Addition Ni0->ArBr Catalytic Cycle OrganoZn Ar-ZnBr (Organozinc Reagent) ArBr->OrganoZn Zn Insertion OrganoZn->Ni0 Catalyst Regeneration

Workflow for the preparation of organonickel and organozinc reagents using NiBr₂(PPh₃)₂.

Quantitative Data & Reagent Properties

The table below summarizes the properties, expected yields, and diagnostic markers for the organometallic reagents prepared utilizing these protocols.

Table 1: Properties and Yields of Organometallic Reagents Prepared via NiBr2​(PPh3​)2​

Reagent TypeSpecific CompoundYield (%)Appearance³¹P NMR (ppm)Primary Application
Organonickel(II)trans-[NiBr(o-tolyl)(PPh₃)₂]85–90Orange/Brown Solid~21.5 (s)General Cross-Coupling[2]
Organonickel(II)trans-[NiBr(mesityl)(PPh₃)₂]82–88Yellow Solid~20.1 (s)Sterically Hindered Coupling[1]
Organonickel(II)trans-[NiBr(1-naphthyl)(PPh₃)₂]80–84Yellow-Brown Solid~22.0 (s)C–N / C–S Bond Formation[5]
Organozinc(II)4-Methoxyphenylzinc bromide90–95Pale Yellow SolutionN/ANegishi Coupling[3]
Organozinc(II)2-Pyridylzinc bromide85–89Yellow/Green SolutionN/AHeterocycle Functionalization[3]

Detailed Experimental Protocols

Protocol A: Synthesis of trans-[NiBr(o-tolyl)(PPh₃)₂]

This protocol outlines the preparation of a highly active, bench-stable σ -aryl nickel precatalyst[4].

Materials:

  • NiBr2​(PPh3​)2​ : 10.0 mmol (7.43 g)

  • o-Tolylmagnesium bromide (1.0 M in THF): 10.5 mmol (10.5 mL)

  • Anhydrous Tetrahydrofuran (THF): 50 mL

  • Anhydrous Pentane: 100 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar. Backfill with dry argon three times.

  • Solvation: Charge the flask with NiBr2​(PPh3​)2​ (7.43 g). Add 50 mL of anhydrous THF. The suspension will appear dark green.

  • Temperature Control: Cool the suspension to 0 °C using an ice-water bath. Causality: Cooling prevents the highly exothermic Grignard addition from driving unwanted homocoupling of the aryl groups.

  • Transmetalation: Add the o-tolylmagnesium bromide solution dropwise over 15 minutes via syringe.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching & Isolation: Quench the reaction with 2 mL of degassed methanol to destroy excess Grignard reagent. Concentrate the mixture under reduced pressure to approximately 15 mL. Add 100 mL of anhydrous pentane vigorously to precipitate the organonickel complex.

  • Filtration: Filter the resulting solid in air using a Büchner funnel, washing with water (2 × 20 mL) to remove magnesium salts, followed by cold ethanol (10 mL) and pentane (20 mL). Dry under vacuum.

Self-Validating System: The success of this protocol is visually confirmed by a stark color transition from the dark green NiBr2​(PPh3​)2​ precursor to a deep red/brown solution, ultimately yielding an orange/brown powder. Verification of the trans-geometry and purity is achieved via ³¹P NMR (CDCl₃), which must show a single sharp resonance at ~21.5 ppm. The absence of a peak at ~18 ppm confirms the complete consumption of the starting material.

Protocol B: Nickel-Catalyzed Preparation of Arylzinc Reagents

This protocol utilizes NiBr2​(PPh3​)2​ to mediate the direct insertion of zinc into aryl bromides[3].

Materials:

  • Aryl Bromide (e.g., 4-bromoanisole): 10.0 mmol

  • Zinc Dust (Activation grade): 15.0 mmol (0.98 g)

  • NiBr2​(PPh3​)2​ : 0.5 mmol (5 mol%, 371 mg)

  • Triphenylphosphine ( PPh3​ ): 1.0 mmol (10 mol%, 262 mg)

  • Anhydrous THF: 20 mL

Step-by-Step Methodology:

  • Zinc Activation: In a 50 mL Schlenk flask under argon, add zinc dust (0.98 g). Heat the flask gently with a heat gun under high vacuum for 5 minutes, then backfill with argon. Add 1 mL of THF and 0.1 mL of 1,2-dibromoethane. Boil gently for 1 minute, cool, and add 0.1 mL of TMS-Cl. Stir for 5 minutes.

  • Catalyst Assembly: Add NiBr2​(PPh3​)2​ (371 mg) and PPh3​ (262 mg) directly to the activated zinc suspension. Add the remaining 19 mL of anhydrous THF.

  • Reduction Phase: Heat the mixture to 50 °C for 15 minutes. Causality: This incubation period allows the bulk zinc to reduce the Ni(II) precursor to the active, blood-red/brown Ni(0) species required for oxidative addition.

  • Oxidative Addition & Insertion: Add the aryl bromide (10.0 mmol) dropwise. Maintain the temperature at 50 °C for 2–4 hours.

  • Harvesting: Remove from heat and allow the unreacted zinc dust to settle completely (approx. 2 hours) or centrifuge the mixture under inert atmosphere. The supernatant contains the active arylzinc bromide.

Self-Validating System: The reaction is validated through an iodine titration. Withdraw a 1.0 mL aliquot of the supernatant and add it to a standardized solution of iodine in THF. The immediate discharge of the deep brown iodine color confirms the presence of the active carbon-zinc bond. The exact molarity of the organozinc reagent can be calculated based on the volume of iodine solution decolorized, ensuring precise stoichiometry for subsequent Negishi cross-coupling applications.

References

  • Dichlorobis(triphenylphosphine)nickel(II) | Request PDF Source: researchgate.net URL:6

  • Synthesis, Functionalization and Polymerization of Heterocycles Using Frustrated Lewis Pairs, Boron, Magnesium and Zinc Reagents Source: uni-muenchen.de URL:3

  • Improved Yields of Dichlorobis(triphenylphosphine)nickel(II) and Related Compounds by Employing Triethyl Orthoformate as an In Situ Dehydrating Agent Source: acs.org URL:1

  • Safe and Expeditious Preparation of Ni(cod)2 for Same-Day High-Throughput Screening Source: acs.org URL:2

  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis Source: acs.org URL:4

  • Influence of the Counterion on the Activation of Nickel(σ-Aryl) Precatalysts Source: acs.org URL:5

Sources

Method

bis(triphenylphosphine)nickel(II) bromide as a precatalyst in organic synthesis

Application Note: Bis(triphenylphosphine)nickel(II) bromide[Ni(PPh3)2Br2] as a Precatalyst in Advanced Organic Synthesis Introduction & Scientific Rationale Bis(triphenylphosphine)nickel(II) bromide (CAS: 14126-37-5) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Bis(triphenylphosphine)nickel(II) bromide[Ni(PPh3)2Br2] as a Precatalyst in Advanced Organic Synthesis

Introduction & Scientific Rationale

Bis(triphenylphosphine)nickel(II) bromide (CAS: 14126-37-5) is a robust, air-stable coordination complex widely deployed as a precatalyst in modern organic synthesis[1]. For drug development professionals and synthetic chemists, transitioning from palladium to nickel catalysis opens critical avenues for activating traditionally inert electrophiles, such as aryl chlorides, fluorides, and ethers[2].

Causality of Catalyst Choice: Unlike Pd(0), Ni(0) is significantly more nucleophilic and possesses a lower electronegativity. This thermodynamic property lowers the activation barrier for the oxidative addition (OA) step, allowing Ni-based systems to activate challenging C–heteroatom bonds that palladium cannot easily cleave[2]. Furthermore, nickel readily accesses multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), enabling both classical two-electron polar pathways (e.g., Suzuki-Miyaura, Kumada) and single-electron transfer (SET) radical pathways (e.g., photoredox reductive coupling)[3][4].

Ni(PPh3)2Br2 is specifically favored over other nickel sources (like the highly active but extremely temperature-sensitive Ni(COD)2) because it provides a balanced "weigh-on-the-bench" alternative. The triphenylphosphine (PPh3) ligands provide sufficient steric bulk to stabilize intermediates, while the bromide counterions are easily displaced during the in situ reduction to the active Ni(0) species[5].

Mechanistic Pathways & Catalytic Cycles

Understanding the oxidation state transitions of Ni(PPh3)2Br2 is critical for protocol optimization. The Ni(II) precatalyst must first be reduced in situ to the active Ni(0) species.

  • In classical cross-coupling, this reduction is often achieved by the nucleophile itself (e.g., a Grignard reagent) or an added reductant[2].

  • In reductive cross-coupling, a stoichiometric metal (Zn, Mn) or a photoredox catalyst drives the reduction[6].

Cycle Ni_pre Ni(II) Precatalyst Ni(PPh3)2Br2 Ni_0 Active Ni(0) Species [Ni(PPh3)2] Ni_pre->Ni_0 Reduction (Zn, Mn, or e-) Ox_Add Oxidative Addition Ar-X + Ni(0) Ni_0->Ox_Add Ni_II_Ar Ni(II) Aryl Complex Ar-Ni(Br)(PPh3)2 Ox_Add->Ni_II_Ar Transmet Transmetalation / SET Addition of R-[M] or Radical Ni_II_Ar->Transmet Ni_II_ArR Ni(II) Diorgano / Ni(III) Ar-Ni(R)(PPh3)2 Transmet->Ni_II_ArR Red_Elim Reductive Elimination Formation of Ar-R Ni_II_ArR->Red_Elim Red_Elim->Ni_0 Product Release

Figure 1: General catalytic cycle for Ni(PPh3)2Br2-mediated cross-coupling reactions, illustrating the critical reduction step from Ni(II) to Ni(0).

Quantitative Data: Catalyst Performance Comparison

When selecting Ni(PPh3)2Br2 over other Ni sources, stability and ligand exchange rates are the primary factors. The table below summarizes the comparative performance of various nickel precatalysts in a standardized photoredox dual-catalyzed reductive carbonyl-aryl coupling[3].

PrecatalystEquivalentsCo-Catalyst/ReductantYield (%)Observation / Causality
Ni(PPh3)2Br2 10 mol%4-CzIPN / Amine77% Optimal balance of stability and facile ligand dissociation[3].
NiBr2·glyme10 mol%4-CzIPN / Amine85%Highly active, but hygroscopic; requires strict glovebox handling[3].
NiCl210 mol%4-CzIPN / Amine61%Stronger Ni-Cl bond increases the energy barrier for reduction to Ni(0)[3].
Ni(acac)210 mol%4-CzIPN / Amine16%Poor leaving group ability of acetylacetonate hinders catalytic turnover[3].

Experimental Protocols

Self-Validating Systems: The following protocols are designed with internal checkpoints (color changes, solubility shifts) to validate the success of each step before proceeding, ensuring high reproducibility.

Protocol A: Zinc-Mediated Reductive Cyclization / Cross-Coupling

Objective: Formation of complex C-C and C-N bonds (e.g., from ortho-haloketoximes and alkynes)[6]. Causality of Reagents: Zinc powder is used as a heterogeneous reductant. The reaction is run in toluene or THF/CH3CN mixtures to balance the solubility of the polar Ni(II) complex and the non-polar organic substrates[6].

Step-by-Step Methodology:

  • Preparation (Benchtop/Glovebox) : To an oven-dried 10 mL Schlenk tube, add the aryl halide substrate (0.30 mmol), alkyne (0.60 mmol), Ni(PPh3)2Br2 (10 mol%, 22.3 mg), and activated Zn powder (3.0 equiv, 58.8 mg)[6].

    • Validation Check: The mixture should appear as a heterogeneous solid with the characteristic dark green color of Ni(PPh3)2Br2.

  • Degassing : Evacuate and backfill the Schlenk tube with ultra-pure N2 (3 cycles).

  • Solvent Addition : Inject 2.0 mL of anhydrous, degassed toluene via syringe.

  • Activation & Reaction : Heat the mixture to 130 °C in an oil bath and stir vigorously (800 rpm) for 16 hours[6].

    • Causality: Vigorous stirring is mandatory because the reduction of Ni(II) to Ni(0) occurs at the solid-liquid interface of the Zn powder.

    • Validation Check: The solution color will transition from dark green to a deep red/brown, indicating the formation of the active Ni(0) and subsequent Ni-aryl intermediates.

  • Workup : Cool to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove unreacted Zn and precipitated zinc salts.

  • Purification : Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Protocol B: Photoredox/Ni Dual-Catalyzed Reductive Cross-Coupling

Objective: Mild, room-temperature C-C bond formation avoiding harsh metallic reductants[3].

DualCatalysis Setup Glovebox Setup Ni(PPh3)2Br2 + 4-CzIPN Solvent Add DMAc (0.10 M) Setup->Solvent Irradiate Blue LED (440 nm) Room Temp, 24h Solvent->Irradiate Quench Air Exposure & Extraction Irradiate->Quench Purify Flash Column Chromatography Quench->Purify

Figure 2: Workflow for setting up and executing photoredox/Ni dual-catalyzed reactions.

Step-by-Step Methodology:

  • Catalyst Loading : Inside an N2-filled glovebox, charge an oven-dried 2-dram vial with the aryl halide (0.2 mmol), aldehyde (0.4 mmol), Ni(PPh3)2Br2 (10 mol%, 14.8 mg), and the photocatalyst 4-CzIPN (1.0 mol%, 1.6 mg)[3].

  • Base/Additives : Add an amine terminal reductant (e.g., diisopropylethylamine, 2.0 equiv).

    • Causality: The amine serves as the sacrificial electron donor to regenerate the photocatalyst, which in turn reduces the Ni complex via SET[3].

  • Solvent : Add 2.0 mL of anhydrous N,N-dimethylacetamide (DMAc). Seal the vial with a PTFE-lined septum cap[3].

  • Irradiation : Remove the vial from the glovebox. Stir the reaction mixture at room temperature under irradiation with a 40 W blue LED lamp (λmax = 440 nm) for 24 hours. Use a cooling fan to maintain the temperature at ~25 °C[3].

    • Validation Check: The reaction should maintain a homogeneous, brightly colored appearance (due to 4-CzIPN) without black plating (which would indicate catalyst decomposition to bulk nickel metal).

  • Workup : Quench the reaction by opening the vial to air. Dilute with water (10 mL) and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate for chromatography[3].

Troubleshooting & Optimization Insights

  • Catalyst Deactivation (Black Plating) : If a black mirror forms on the reaction vessel, the Ni(0) species has aggregated into inactive bulk metal. Solution: Increase the steric bulk of the supporting ligand (e.g., adding exogenous dppf or dtbbpy) to stabilize the Ni(I)/Ni(0) intermediates, or lower the reaction temperature[4].

  • β-Hydride Elimination : When using alkyl electrophiles, Ni catalysts are prone to β-hydride elimination, yielding alkene byproducts. Solution: Ensure the PPh3 ligands remain bound, or swap to bidentate ligands (like dppe or dppp) which enforce a rigid geometry that disfavors the coplanar transition state required for β-hydride elimination[2].

  • Incomplete Reduction : If the reaction remains dark green, the Ni(II) precatalyst is not being reduced. Solution: If using Zn, ensure it is freshly activated (washed with 1M HCl, water, ethanol, and ether, then dried under vacuum). If using photoredox, verify the emission wavelength and intensity of the LEDs[3][6].

References

  • ChemicalCell. "Bis(Triphenylphosphine)Nickel(Ii) Bromide CAS NO 14126-37-5". chemicalroot.com. URL:[1]

  • Royal Society of Chemistry. "Nickel/photoredox dual-catalyzed reductive cross-coupling of aryl halides and aldehydes". Chemical Science. URL:[3]

  • ResearchGate. "Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions". Advanced Synthesis & Catalysis. URL:[5]

  • ACS Publications. "Nickel(I) Aryl Species: Synthesis, Properties, and Catalytic Activity". ACS Catalysis. URL:[4]

  • ACS Publications. "Mechanistic Insight into the Ni-Catalyzed Kumada Cross-Coupling: Alkylmagnesium Halide Promotes C–F Bond Activation and Electron-Deficient Metal Center Slows Down β-H Elimination". The Journal of Organic Chemistry. URL:[2]

  • ACS Publications. "Nickel-Catalyzed Cyclization Strategy for the Synthesis of Pyrroloquinolines, Indoloquinolines, and Indoloisoquinolines". Organic Letters. URL:[6]

  • Sigma-Aldrich. "Dibromobis(triphenylphosphine)nickel(II) 99% 14126-37-5". sigmaaldrich.com. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Choice for NiBr₂₂(PPh₃)₂ Catalyzed Cross-Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the versatile catalyst, bis(triphenylphosphine)nickel(II) bromide (NiBr₂(P...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the versatile catalyst, bis(triphenylphosphine)nickel(II) bromide (NiBr₂(PPh₃)₂), for cross-coupling reactions. Our goal is to provide you with in-depth, field-proven insights to help you navigate the critical parameter of solvent selection, troubleshoot common issues, and ultimately optimize your reaction outcomes.

The choice of solvent is far from a trivial decision in nickel-catalyzed cross-coupling; it is a powerful tool that can dictate reaction rate, yield, selectivity, and even the stability of the catalytic system. This guide will explain the causality behind these effects, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding solvent selection for NiBr₂(PPh₃)₂ catalyzed reactions.

Q1: Why is solvent selection so critical in Ni(PPh₃)₂-catalyzed cross-coupling?

A1: The solvent plays multiple, pivotal roles throughout the catalytic cycle. It must:

  • Solubilize Reactants and Catalyst: Ensure all components, including the NiBr₂(PPh₃)₂ precatalyst, substrates, and any bases or additives, are sufficiently dissolved for the reaction to proceed homogeneously.

  • Influence Catalyst Activation: NiBr₂(PPh₃)₂ is a precatalyst that must be reduced in situ to the active Ni(0) species, typically Ni(0)(PPh₃)₂. The solvent can affect the rate and efficiency of this reduction.

  • Mediate Key Mechanistic Steps: The solvent's properties, such as polarity and coordinating ability, directly impact the kinetics of the three core steps: oxidative addition, transmetalation, and reductive elimination. For instance, a more polar solvent can accelerate the often rate-limiting oxidative addition step.[1]

  • Stabilize Catalytic Intermediates: The solvent can coordinate to and stabilize (or destabilize) key nickel intermediates (Ni(0), Ni(I), Ni(II), Ni(III)), influencing their lifetime and reactivity. This can directly affect catalyst turnover and the prevalence of side reactions.

  • Control Side Reactions: The choice of solvent can tip the balance between the desired cross-coupling pathway and undesired side reactions like homocoupling or hydrodehalogenation. For example, in some cases, switching from DMF to DMAc has been shown to inhibit catalyst stalling that can lead to side product formation.[1]

Q2: What are the best starting-point solvents for a new NiBr₂(PPh₃)₂-catalyzed reaction?

A2: For a new system, it is advisable to start with solvents that have a proven track record in nickel catalysis. Good general starting points include:

  • Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-Dioxane are excellent choices. They are moderately polar and can weakly coordinate to the nickel center, often providing a good balance of solubility and reactivity. 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative to THF.[2][3]

  • Aromatic Hydrocarbons: Toluene is a common non-polar choice, particularly when minimizing the polarity of the reaction medium is desired to suppress certain side reactions.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) are highly polar and can be very effective, especially for challenging oxidative additions. However, their strong coordinating nature can sometimes inhibit other steps, and they can be a source of impurities.

Q3: Can protic solvents like alcohols be used?

A3: Generally, protic solvents are used with caution in these reactions. While some specific protocols, particularly in electrochemical or Suzuki-Miyaura couplings, have successfully employed alcohols like t-BuOH, they can have several effects.[4][5] They can act as a hydrogen source, potentially leading to hydrodehalogenation byproducts. However, in some systems, they can also facilitate the catalytic cycle.[6][7] If considering a protic solvent, it should be part of a carefully designed screening process.

Q4: How does solvent polarity affect the reaction?

A4: Solvent polarity primarily influences steps involving a change in charge separation.

  • Oxidative Addition: This step often proceeds through a polarized transition state. Therefore, more polar solvents can stabilize this transition state, accelerating the rate of oxidative addition.[8][9] This is particularly beneficial when using less reactive electrophiles like aryl chlorides.

  • Catalyst Speciation: In polar solvents, the formation of charged intermediates or off-cycle species can be more prevalent. For example, solvent-induced ionization of Ni(II) complexes has been proposed to accelerate biaryl formation in some homocoupling reactions.[8]

Q5: What is the role of coordinating vs. non-coordinating solvents?

A5: A solvent's ability to act as a ligand (coordinate) to the nickel center is a critical factor.

  • Coordinating Solvents (e.g., THF, DMF, Acetonitrile): These can stabilize the active Ni(0) species, preventing aggregation into inactive "nickel black". However, if coordination is too strong, the solvent can compete with the substrate for binding to the nickel center, inhibiting the reaction.

  • Non-coordinating Solvents (e.g., Toluene, Hexane): These solvents are less likely to interfere with substrate binding. However, they may offer lower solubility for polar reagents and provide less stabilization for the catalyst, potentially leading to decomposition at higher temperatures.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during NiBr₂(PPh₃)₂ catalyzed cross-coupling, with a focus on solvent-based solutions.

Issue 1: Low or No Product Yield
Potential Cause Explanation & Diagnostic Clues Solvent-Based Solution & Rationale
Poor Catalyst/Reagent Solubility Visual inspection shows undissolved material. Reaction is sluggish or stalled from the start.Solution: Switch to a solvent with better solubilizing properties. Rationale: If using a non-polar solvent like toluene, try a moderately polar ethereal solvent like THF or 1,4-dioxane . If solubility is still an issue, a more polar aprotic solvent like DMF or DMAc may be necessary. Ensure all components are soluble at the reaction temperature.
Inefficient Catalyst Activation The reaction fails to initiate. This is common when a strong reductant is not used or is incompatible with the solvent.Solution: The solvent can influence the reduction of Ni(II) to Ni(0). Rationale: Ethereal solvents like THF are generally good for in situ reductions. If using a metallic reductant like zinc, ensure the solvent does not passivate its surface.
Slow Oxidative Addition (Rate-Limiting Step) Reaction starts but proceeds very slowly, especially with challenging electrophiles (e.g., aryl chlorides).Solution: Increase the solvent polarity. Rationale: Switch from a non-polar (e.g., toluene) or moderately polar (e.g., THF) solvent to a highly polar aprotic solvent like DMF or DMAc . The increased polarity will stabilize the charged transition state of the oxidative addition, thereby increasing the reaction rate.[1]
Catalyst Deactivation/Decomposition Reaction mixture turns black or a precipitate forms (often "nickel black"). The reaction starts but then stalls.Solution: Switch to a more coordinating solvent or lower the reaction temperature. Rationale: The formation of nickel black is the aggregation of Ni(0) species. A coordinating solvent like THF or 1,4-dioxane can stabilize the monomeric active catalyst. If already in a polar aprotic solvent like DMF, consider that high temperatures can lead to decomposition; a less aggressive solvent like dioxane at a slightly higher temperature might be more stable.
Issue 2: Significant Formation of Side Products
Potential Cause Explanation & Diagnostic Clues Solvent-Based Solution & Rationale
Homocoupling of Nucleophile/Electrophile GC-MS or LC-MS analysis shows significant amounts of dimeric starting materials (e.g., biaryl from aryl halide).Solution: Decrease solvent polarity. Rationale: Homocoupling can sometimes be favored in highly polar solvents that promote side reactions involving radical ions or disproportionation pathways. Switching from DMF to toluene or THF can often minimize this side reaction by disfavoring these pathways.
Hydrodehalogenation (or loss of leaving group) The major byproduct is the starting electrophile with the halide/leaving group replaced by a hydrogen atom.Solution: Ensure the use of anhydrous, aprotic solvents. Rationale: Protic impurities (water) or protic solvents themselves can be a source of protons for this side reaction. Rigorously dry all solvents. If using an alcohol co-solvent, consider replacing it with an aprotic alternative like 1,4-dioxane . Some polar aprotic solvents like DMF can also be a source of hydride upon decomposition at high temperatures; switching to a more stable solvent like DMAc or dioxane may help.

Visualizing the Catalytic Cycle and Solvent Effects

The catalytic cycle for a NiBr₂(PPh₃)₂ catalyzed cross-coupling reaction involves several key stages where the solvent can exert a strong influence.

Ni_Catalytic_Cycle cluster_inputs Precatalyst Ni(II)Br₂(PPh₃)₂ (Precatalyst) Ni0 Ni(0)(PPh₃)₂ (Active Catalyst) Precatalyst->Ni0 Reduction (Solvent can affect rate) OA_Complex Ar-Ni(II)(X)(PPh₃)₂ (Oxidative Addition Complex) Ni0->OA_Complex TM_Complex Ar-Ni(II)(R)(PPh₃)₂ (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation TM_Complex->Ni0 Product Ar-R (Desired Product) TM_Complex->Product Reductant Reductant (e.g., Zn, Mn) ArX Ar-X R_M R-M

Caption: The catalytic cycle for Ni(PPh₃)₂-catalyzed cross-coupling.

Data Presentation: Solvent Selection Guide

The following table summarizes the properties and common applications of various solvents in nickel-catalyzed cross-coupling. This should serve as a guide for your initial solvent screening.

SolventClassDielectric Constant (ε)Coordinating AbilityRecommended ForPotential Issues
Toluene Aromatic2.4Non-coordinatingReactions prone to homocoupling; when minimal polarity is needed.Poor solubility of polar reagents/bases; lower rates for difficult oxidative additions.
Hexane Aliphatic1.9Non-coordinatingSimilar to toluene, but with even lower polarity and boiling point.Very poor solubility for most salts and polar substrates.
THF Ethereal7.5CoordinatingGeneral purpose, good starting point. Balances solubility and reactivity.Can form peroxides; lower boiling point limits temperature range.
1,4-Dioxane Ethereal2.2CoordinatingGood for higher temperatures; often a robust choice for Suzuki couplings.Higher boiling point can make removal difficult; potential peroxide formation.
2-MeTHF Ethereal6.2CoordinatingA "greener" alternative to THF with a higher boiling point.Can be more expensive than THF.
DMF Polar Aprotic36.7Strongly CoordinatingDifficult oxidative additions (e.g., with aryl chlorides); high reaction rates.Can decompose at high temp to release dimethylamine; difficult to remove; can promote side reactions.
DMAc Polar Aprotic37.8Strongly CoordinatingSimilar to DMF, but often more thermally stable. Can inhibit catalyst stalling.[1]High boiling point; can be difficult to remove completely.
Acetonitrile Polar Aprotic37.5Strongly CoordinatingCan be effective but its strong coordination may inhibit catalysis in some cases.Strong coordination can sometimes act as a catalyst poison by occupying binding sites.
t-Amyl Alcohol Protic5.8CoordinatingHas been shown to be an excellent "green" solvent for some Ni-catalyzed Suzuki couplings.[10]Potential for hydrodehalogenation side reactions; not a universal choice.

Experimental Protocols

Protocol 1: General Procedure for a Solvent Screening Experiment

This protocol provides a standardized method for efficiently screening multiple solvents to identify the optimal medium for your specific cross-coupling reaction.

Objective: To determine the most effective solvent for the NiBr₂(PPh₃)₂-catalyzed coupling of a model electrophile and nucleophile.

Methodology:

  • Preparation: In a glovebox, prepare a stock solution of the NiBr₂(PPh₃)₂ catalyst in a minimally coordinating solvent in which it is soluble (e.g., anhydrous THF or dioxane) to ensure accurate dispensing.

  • Reaction Setup: Arrange an array of reaction vials (e.g., in a parallel synthesis block). To each vial, add the electrophile (1.0 equiv), nucleophile (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent Addition: To each vial, add a different anhydrous, degassed solvent to achieve the desired reaction concentration (typically 0.1-0.5 M). Solvents to screen should include a non-polar (Toluene), an ethereal (THF or 1,4-Dioxane), and a polar aprotic (DMF or DMAc) option as a minimum.

  • Catalyst Addition: Add the catalyst stock solution to each vial (typically 5 mol %). If a co-reductant (e.g., Zn powder) is required for catalyst activation, add it at this stage.

  • Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block set to the desired temperature (e.g., 80 °C).

  • Monitoring and Analysis: After a set time (e.g., 2, 8, and 24 hours), take an aliquot from each reaction vial. Quench the aliquot (e.g., with aqueous NH₄Cl) and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic layer by GC-MS or LC-MS, using an internal standard to determine the conversion and yield of the desired product and to identify any major side products.

  • Validation: Once the optimal solvent is identified, the reaction should be repeated on a larger scale to confirm the results.

Caption: A streamlined workflow for parallel solvent screening.

References

  • Gorelsky, S. I. Computational study of solvent effects on the Suzuki-Miyaura coupling reaction. Inorganica Chimica Acta. [Link]

  • Zhang, L. et al. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. [Link]

  • Murugesan, V. et al. Nickel-catalyzed cross-coupling reaction of carbamates with silylmagnesium reagents. Journal of Catalysis. [Link]

  • Dreher, S. D. et al. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters. [Link]

  • Shields, B. et al. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]

  • Duñach, E. et al. Radical-type reactions in protic and aprotic media: Comparisons in nickel-catalysed electrochemical reductive cyclisations. Comptes Rendus Chimie. [Link]

  • Jordan, A. et al. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. [Link]

  • Nielsen, D. K. et al. Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Derivatives. Angewandte Chemie. [Link]

  • König, B. et al. Overcoming Limitations in Dual Photoredox/Nickel catalyzed C–N Cross-Couplings due to Catalyst Deactivation. ChemRxiv. [Link]

  • Wang, Q. et al. Reaction scope and mechanistic insights of nickel-catalyzed migratory Suzuki–Miyaura cross-coupling. Nature Communications. [Link]

  • Sigman, M. S. & Norrby, P.-O. Kinetics and Mechanism of PPh3/Ni-Catalyzed, Zn-Mediated, Aryl Chloride Homocoupling: Antagonistic Effects of ZnCl2/Cl–. Journal of the American Chemical Society. [Link]

  • University of California, Berkeley. Nickel Catalyzed Suzuki-Miyaura Cross Coupling. [Link]

  • Dunach, E. et al. Radical-type reactions in protic and aprotic media: Comparisons in nickel-catalysed electrochemical reductive cyclisations. ScienceDirect. [Link]

  • Moret, M.-E. et al. Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. CHIMIA. [Link]

  • Moret, M.-E. et al. Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II) Aryl Species. Organometallics. [Link]

  • Budzelaar, P. H. M. & Baird, M. C. Reactions of the Ni(0) Compound Ni(PPh3)4 with Unactivated Alkyl Halides: Oxidative Addition Reactions Involving Radical Processes and Nickel(I) Intermediates. Organometallics. [Link]

  • Martin, R. et al. Reductive Elimination from Sterically Encumbered Ni–Polypyridine Complexes. Organometallics. [Link]

  • Hartwig, J. F. et al. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry. [Link]

  • Moret, M.-E. et al. Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II) Aryl Species. ACS Publications. [Link]

  • Sigman, M. S. & Norrby, P.-O. Kinetics and Mechanism of PPh3/Ni-Catalyzed, Zn-Mediated, Aryl Chloride Homocoupling: Antagonistic Effects of ZnCl2/Cl–. ACS Publications. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Catalytic Efficacy of NiBr₂(PPh₃)₂ vs. NiCl₂(PPh₃)₂ in Cross-Coupling

As nickel catalysis continues to dominate modern synthetic chemistry due to its ability to activate challenging electrophiles and facilitate radical pathways, selecting the correct precatalyst is paramount. While bis(tri...

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Author: BenchChem Technical Support Team. Date: April 2026

As nickel catalysis continues to dominate modern synthetic chemistry due to its ability to activate challenging electrophiles and facilitate radical pathways, selecting the correct precatalyst is paramount. While bis(triphenylphosphine)nickel(II) chloride[NiCl₂(PPh₃)₂] and its bromide analog [NiBr₂(PPh₃)₂] are frequently treated as interchangeable in literature, their distinct electronic and steric profiles dictate profound differences in reaction kinetics, reduction potentials, and overall yields.

This guide provides an in-depth, objective comparison of these two precatalysts, grounded in mechanistic causality and field-proven experimental data.

Mechanistic Causality: The Halide Effect

To understand why a simple halide swap from chloride to bromide drastically alters catalytic performance, we must examine the lifecycle of the nickel precatalyst. Both NiCl₂(PPh₃)₂ and NiBr₂(PPh₃)₂ are stable Ni(II) species that must be reduced to an active Ni(0) complex before entering the catalytic cycle[1].

The causality behind their divergent performance lies in three fundamental properties:

  • Reduction Potential: Bromide is a less electronegative and softer ligand than chloride. Consequently, the Ni-Br bond is weaker, making NiBr₂(PPh₃)₂ significantly easier to reduce to the active Ni(0) species using mild reductants (like Zn dust or Grignard reagents)[2].

  • Leaving Group Ability: During the oxidative addition of an aryl halide to Ni(0), a transient Ni(II) intermediate is formed. If the precatalyst's original halides remain in the coordination sphere (or if the reaction is a homocoupling), bromide's superior leaving group ability accelerates the subsequent transmetalation step[3][4].

  • Solubility: NiBr₂(PPh₃)₂ generally exhibits higher solubility in ethereal solvents (like THF and Et₂O) compared to NiCl₂(PPh₃)₂, preventing the catalyst from crashing out during low-temperature couplings[1][5].

G Precat Precatalyst NiX2(PPh3)2 (X = Cl, Br) Ni0 Active Catalyst Ni(0)(PPh3)2 Precat->Ni0 Reduction (Zn, Mg, or RMgX) OA Oxidative Addition [Ni(II)(Ar)(X)(PPh3)2] Ni0->OA + Ar-X (Halide Effect) TM Transmetalation [Ni(II)(Ar)(R)(PPh3)2] OA->TM + R-M (M = B, Mg, Zn) RE Reductive Elimination Ar-R Product TM->RE RE->Ni0 Regeneration

Ni-catalyzed cross-coupling cycle highlighting the precatalyst activation phase.

Quantitative Performance Comparison

The theoretical differences in reduction and transmetalation translate directly to empirical yield discrepancies. Table 1 summarizes comparative experimental data across various cross-coupling methodologies.

Table 1: Catalytic Performance Comparison in Key Workflows

Reaction ClassSubstratesCatalystYield / OutcomeRef
Silyl-Carbamate Coupling Aryl carbamate + PhMe₂SiMgBrNiBr₂(PPh₃)₂80% (High conversion)[3]
Silyl-Carbamate Coupling Aryl carbamate + PhMe₂SiMgBrNiCl₂(PPh₃)₂18% (Stalled reaction)[3]
Yamamoto Polymerization 1,4-dichloroanthraquinoneNiBr₂(PPh₃)₂High MW (>3000 g/mol )
Yamamoto Polymerization 1,4-dichloroanthraquinoneNiCl₂(PPh₃)₂Low MW (<3000 g/mol )
Kumada Homocoupling Aryl bromides + Zn dustNiBr₂(PPh₃)₂>80% (Rapid activation)[2]
Kumada Homocoupling Aryl bromides + Zn dustNiCl₂(PPh₃)₂Moderate (Slower initiation)[2]

Data Interpretation: In reactions requiring challenging transmetalations (such as bulky silylmagnesium reagents) or rapid iterative cycles (polymerization), NiBr₂(PPh₃)₂ vastly outperforms its chloride counterpart. NiCl₂(PPh₃)₂ often stalls because the in-situ reduction to Ni(0) is too slow, leading to catalyst death via off-cycle pathways[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols integrate self-validating checkpoints. These visual and analytical cues confirm that the underlying chemical causality (e.g., successful ligand coordination or metal reduction) has occurred.

Protocol A: Synthesis of NiX₂(PPh₃)₂ Precatalysts

Note: Triphenylphosphine (PPh₃) is prone to oxidation. Degassing the solvent ensures that PPh₃ is not converted to triphenylphosphine oxide (OPPh₃), which is a poor ligand that will fail to stabilize the Ni center[6].

  • Preparation: Charge a 50 mL Schlenk flask with 5.0 mmol of the nickel source (NiCl₂·6H₂O for the chloride complex, or NiBr₂ for the bromide complex).

  • Solvent Degassing: Add 20 mL of absolute ethanol. Degas the solution via bubbling with dry N₂ for 15 minutes[6].

    • Causality: Water from the hydrate will dissolve in the ethanol, but oxygen must be purged to protect the incoming phosphine.

  • Ligand Addition: Quickly add 11.0 mmol (2.2 equiv) of PPh₃ to the stirring solution.

  • Reflux & Validation: Heat the mixture to 80 °C for 1 hour[6].

    • Self-Validation Checkpoint: You must observe a distinct color shift. For NiCl₂(PPh₃)₂, the green solution will precipitate a dark blue/olive-green solid . For NiBr₂(PPh₃)₂, the solution will precipitate a pale green/brownish-green solid . If the solution turns black, Ni has aggregated, indicating oxygen contamination.

  • Isolation: Cool to room temperature, then place in an ice bath for 10 minutes. Filter the precipitate via vacuum filtration, wash with cold ethanol (2 × 5 mL) and diethyl ether (2 × 5 mL), and dry under high vacuum[6].

Protocol B: Standard Suzuki-Miyaura Cross-Coupling

This protocol utilizes NiBr₂(PPh₃)₂ due to its superior initiation kinetics in the absence of strong Grignard reductants[1].

  • Reaction Setup: In a nitrogen-filled glovebox, charge a 10 mL vial with the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), and 5 mol% NiBr₂(PPh₃)₂[1].

  • Solvent Addition: Add 3 mL of a degassed Toluene/Ethanol (4:1) mixture.

  • Initiation: Heat the reaction to 60 °C.

    • Self-Validation Checkpoint: Monitor the reaction via TLC or GC-MS after 2 hours. If using NiCl₂(PPh₃)₂ instead of the bromide variant and conversion is <20%, the reduction to Ni(0) is rate-limiting. Causality intervention: Add 10 mol% of activated Zn dust to force the reduction of Ni(II) to Ni(0)[2].

  • Workup: Quench the reaction with deionized water (5 mL). Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Conclusion & Selection Guide

While NiCl₂(PPh₃)₂ is highly economical and sufficient for standard Suzuki or Kumada couplings with highly reactive substrates, NiBr₂(PPh₃)₂ is the objectively superior catalyst for advanced applications. Its weaker Ni-Br bond lowers the activation energy required for reduction to Ni(0) and accelerates transmetalation[2][3].

Rule of Thumb for Researchers:

  • Choose NiCl₂(PPh₃)₂ for routine, large-scale couplings where cost is the primary driver and strong reductants (like excess Grignard reagents) are present in the reaction matrix.

  • Choose NiBr₂(PPh₃)₂ for sterically hindered substrates, polymerizations, carbamate couplings, or reactions requiring mild bases where the generation of the active Ni(0) species is the kinetic bottleneck.

References

  • Synthesis of Poly(1,4‐anthraquinone) Using Catalytic Amounts of Nickel Karlsruhe Institute of Technology (KIT)
  • Nickel-catalyzed cross-coupling reaction of carbamates with silylmagnesium reagents Dr. Ramesh Rasappan Research Group
  • Homocoupling of Aryl Halides Using Nickel Complex Generated In Situ (Bull. Chem. Soc. Jpn., 63, 80–87)
  • Nickel Catalyzed Suzuki-Miyaura Cross Coupling Carnegie Mellon University (CMU)
  • Nickel(II)

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of Bis(triphenylphosphine)nickel(II) Bromide

Introduction Bis(triphenylphosphine)nickel(II) bromide, formula NiBr₂(PPh₃)₂, is a highly effective late-transition metal catalyst utilized extensively in cross-coupling reactions and olefin polymerization. Despite its u...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Bis(triphenylphosphine)nickel(II) bromide, formula NiBr₂(PPh₃)₂, is a highly effective late-transition metal catalyst utilized extensively in cross-coupling reactions and olefin polymerization. Despite its utility in drug development and synthetic chemistry, this complex presents severe occupational and environmental hazards. It is a known carcinogen, a corrosive agent, and highly toxic to aquatic ecosystems. Proper disposal is not merely a regulatory formality; it is a critical operational safeguard. This guide provides laboratory scientists with self-validating, step-by-step protocols for the safe handling, segregation, and disposal of NiBr₂(PPh₃)₂ waste.

Hazard Profile & Mechanistic Causality

Understanding the chemical behavior of NiBr₂(PPh₃)₂ is essential for safe disposal. The complex is moisture- and heat-sensitive. Upon decomposition, it releases toxic gases including carbon monoxide, hydrogen halides (HBr), oxides of phosphorus, and nickel oxides 1[1].

Table 1: Quantitative Hazard Data and GHS Classifications

Hazard CategoryGHS ClassificationMechanistic Cause / Clinical Effect
Carcinogenicity Category 1BNickel(II) ions induce epigenetic alterations and oxidative stress, leading to DNA damage and tumor formation 2[2].
Corrosivity Category 1B (Skin)Hydrolysis of the bromide ligands in the presence of tissue moisture generates localized hydrobromic acid (HBr), causing severe tissue burns 2[2].
Acute Toxicity Harmful (Oral/Dermal)Systemic absorption of nickel and phosphine derivatives disrupts cellular respiration and enzyme function 3[3].
Environmental Aquatic ToxicityNickel is a heavy metal that resists environmental degradation, bioaccumulating in aquatic organisms and disrupting ecosystems 1[1].
Waste Segregation Logic and Workflows

Never dispose of NiBr₂(PPh₃)₂ or its reaction byproducts down the drain. Municipal wastewater treatment plants strictly prohibit the discharge of heavy metals like nickel, as they destroy the biological digestion processes necessary for water treatment 4[4].

The optimal disposal method for this chemical is high-temperature incineration. The waste must be dissolved or mixed with a combustible solvent and processed in a chemical incinerator equipped with an afterburner and scrubber. The afterburner destroys the organic triphenylphosphine ligands, while the scrubber neutralizes the evolved HBr gas and captures toxic nickel oxides and phosphorus oxides 5[5].

WasteSegregation Start NiBr2(PPh3)2 Waste Generated IsSolid Physical State? Start->IsSolid SolidWaste Solid Catalyst / Spill Debris IsSolid->SolidWaste Solid LiquidWaste Reaction Mixture / Solvent Waste IsSolid->LiquidWaste Liquid PackageSolid Seal in compatible secondary container SolidWaste->PackageSolid CheckSolvent Halogenated or Non-Halogenated? LiquidWaste->CheckSolvent LabelSolid Label: Hazardous Solid Waste (Toxic, Carcinogen, Heavy Metal) PackageSolid->LabelSolid EHS Transfer to EHS for Incineration (Requires Afterburner & Scrubber) LabelSolid->EHS Halogenated Halogenated Waste Stream CheckSolvent->Halogenated NonHalogenated Non-Halogenated Waste Stream CheckSolvent->NonHalogenated LabelLiquid Label: Hazardous Liquid Waste (Heavy Metal, Flammable) Halogenated->LabelLiquid NonHalogenated->LabelLiquid LabelLiquid->EHS

Decision tree for the segregation and disposal routing of NiBr2(PPh3)2 waste.

Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid Waste (Expired Catalyst & Contaminated Consumables)

Causality: Solid NiBr₂(PPh₃)₂ generates toxic, carcinogenic dust. Handling must minimize aerosolization to prevent inhalation exposure 5[5].

  • Preparation: Don appropriate PPE, including a lab coat, nitrile gloves (double-gloving recommended), and safety goggles. Perform all operations inside a certified chemical fume hood 1[1].

  • Collection: Using a dedicated spatula, carefully transfer the solid waste into a chemically compatible, sealable container (e.g., high-density polyethylene or glass). Do not sweep dry powder, as this creates airborne particulates 6[6].

  • Consumable Disposal: Place all contaminated weigh boats, spatulas, and gloves into a separate solid hazardous waste bag.

  • Labeling: Affix a hazardous waste tag indicating "Toxic Solid Waste: Bis(triphenylphosphine)nickel(II) bromide." Check the boxes for "Toxic," "Corrosive," and "Carcinogen" 2[2].

  • Storage: Store the sealed container in a cool, dry, well-ventilated corrosives cabinet under a nitrogen atmosphere if possible, away from strong oxidizing agents and moisture 3[3]. Submit a pickup request to your Environmental Health and Safety (EHS) department.

Protocol B: Disposal of Liquid Waste (Post-Reaction Mixtures)

Causality: Liquid waste containing this catalyst often includes organic solvents. The presence of bromide and nickel dictates that it cannot be mixed with general non-halogenated waste without EHS approval, as it requires specialized incineration 5[5].

  • Quenching: Ensure the reaction is fully quenched and cooled to room temperature before waste transfer.

  • Segregation: Determine the primary solvent of your reaction.

    • If a halogenated solvent (e.g., DCM) was used, transfer the mixture to the "Halogenated Organic Waste" carboy.

    • If a non-halogenated solvent (e.g., THF, Toluene) was used, transfer to the "Non-Halogenated Organic Waste" carboy.

  • Documentation: It is critical to explicitly list "Nickel(II) complex" and "Bromide" on the waste log. Incinerator facilities must know heavy metals are present to route the waste to a unit with a scrubber capable of capturing nickel ash and HBr5[5].

  • Containment: Keep the waste carboy tightly capped when not actively adding waste to prevent the escape of volatile organic compounds (VOCs) and exposure to ambient moisture.

Protocol C: Emergency Spill Response

Causality: Immediate containment prevents environmental release and limits dermal/inhalation exposure to corrosive and carcinogenic dust 5[5].

  • Evacuation & Assessment: For large spills, evacuate the immediate area and contact EHS. For small, manageable spills inside a fume hood, proceed to step 2.

  • PPE: Ensure you are wearing a NIOSH-approved respirator (if outside a fume hood), heavy-duty gloves, and a lab coat1[1].

  • Containment: Do not use water, as the compound is moisture-sensitive and will generate corrosive HBr 1[1]. Cover the spill with an inert, dry absorbent material (e.g., dry sand or vermiculite).

  • Collection: Carefully sweep up the absorbed mixture using a plastic dustpan and brush (avoid metal to prevent sparking or unwanted reactions). Place the debris into a hazardous waste container 5[5].

  • Decontamination: Wipe the area with a damp paper towel only after all bulk solid has been removed. Dispose of the paper towels as solid hazardous waste.

References
  • Fisher Scientific. "SAFETY DATA SHEET: Bis(triphenylphosphine)nickel (II) bromide." Retrieved from: 1

  • Fisher Scientific (Ireland). "SAFETY DATA SHEET: Bis(triphenylphosphine)nickel (II) bromide." Retrieved from: 2

  • Thermo Fisher Scientific. "Bis(triphenylphosphine)nickel (II) bromide - SAFETY DATA SHEET." Retrieved from:3

  • ChemicalBook. "Bis(triphenylphosphine)nickel(II) bromide - Safety Data Sheet." Retrieved from: 5

  • Agilent Technologies. "Nickel Catalyst Refill - SAFETY DATA SHEET." Retrieved from: 6

  • Cornell University Environment, Health and Safety. "Geneva Disposal of Nonhazardous Laboratory Waste." Retrieved from: 4

Sources

Handling

Personal protective equipment for handling Bis(triphenylphosphine)nickel (II) bromide

Comprehensive Safety and Operational Guide: Handling Bis(triphenylphosphine)nickel(II) Bromide As a Senior Application Scientist overseeing the integration of transition metal catalysts into high-throughput drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Bis(triphenylphosphine)nickel(II) Bromide

As a Senior Application Scientist overseeing the integration of transition metal catalysts into high-throughput drug development pipelines, I recognize that Bis(triphenylphosphine)nickel(II) bromide[NiBr₂(PPh₃)₂] (CAS: 14126-37-5) is a cornerstone reagent for cross-coupling reactions. However, its immense synthetic utility is matched by a severe hazard profile.

This guide provides a self-validating, causally-driven framework for the safe handling, operational integration, and disposal of this complex. We do not just outline what to wear; we explain why the chemistry demands it.

Hazard Profile & Mechanistic Causality

To select the correct Personal Protective Equipment (PPE) and engineering controls, we must first understand the chemical behavior and toxicological mechanisms of NiBr₂(PPh₃)₂.

  • Carcinogenicity & Systemic Toxicity: Nickel(II) complexes are classified as Category 1B carcinogens and are acutely toxic via oral, dermal, and inhalation routes[1]. The mechanism of toxicity involves the cellular uptake of Ni(II) ions, which induce severe oxidative stress, DNA cross-linking, and subsequent mutagenesis.

  • Corrosivity & Moisture Sensitivity: This compound is classified as Corrosive (Category 1B), causing severe skin burns and irreversible eye damage[1][2]. Causally, this is because the complex is highly moisture-sensitive. Upon contact with ambient humidity or the aqueous environment of human mucosa, it undergoes rapid hydrolysis, releasing corrosive hydrobromic acid (HBr) and hazardous phosphine oxides[1][3].

  • Thermal Instability: It is heat-sensitive and incompatible with strong oxidizing agents. Thermal decomposition generates lethal byproducts, including carbon monoxide, hydrogen halides, and nickel oxides[1][3].

Quantitative PPE Specifications

Because of the dual threat of heavy-metal carcinogenicity and acid-generating corrosivity, baseline laboratory PPE is insufficient. The following table outlines the mandatory protective matrix.

PPE CategorySpecification / MaterialMechanistic JustificationBreakthrough / Replacement Protocol
Hand Protection Double-layered Nitrile (Outer: >8 mil, Inner: 4 mil).Protects against solid particulate permeation and incidental HBr exposure during hydrolysis.Change outer glove immediately upon suspected contamination.
Eye/Face Protection Chemical splash goggles + Full face shield.Prevents corrosive dust and generated aerosols from contacting delicate ocular mucosa.Inspect for micro-abrasions before each use.
Body Protection Tyvek® disposable suit or heavy-duty, fluid-resistant lab coat.Prevents dermal accumulation of carcinogenic Ni(II) particulates on personal clothing.Launder/dispose weekly, or immediately post-spill.
Respiratory N95/P100 particulate respirator or PAPR (if outside glovebox).Filters airborne carcinogenic dust during weighing and transfer operations.Replace filters per institutional schedule or upon breathing resistance.

Operational Workflow: Step-by-Step Methodology

Due to its moisture sensitivity and toxicity, handling should ideally occur in a nitrogen or argon-filled glovebox. If a fume hood must be used, rigorous Schlenk techniques and local exhaust ventilation are mandatory[4].

Standard Operating Procedure (SOP):

  • Environmental Verification: Ensure the fume hood face velocity is strictly maintained between 80–120 fpm. If using a glovebox, verify O₂ and H₂O levels are <1 ppm.

  • PPE Donning: Don inner nitrile gloves, lab coat, safety goggles, and particulate respirator. Don outer heavy-duty nitrile gloves.

  • Preparation: Place the sealed NiBr₂(PPh₃)₂ container, an anti-static weighing boat, and a pre-weighed reaction flask into the isolated environment.

  • Anti-Static Transfer: Using a static-free spatula, transfer the required mass. Causality Note: Static charge causes fine organometallic powders to aerosolize, drastically increasing the inhalation risk of carcinogenic particles.

  • Vessel Sealing: Seal the reaction vessel securely with a septum before removing it from the controlled environment to prevent ambient moisture hydrolysis[3].

  • Decontamination: Wipe down all spatulas and analytical balances with a damp, disposable towel to capture residual dust. Place the towel immediately into a designated hazardous waste bag.

HandlingWorkflow A 1. Environmental Verification B 2. PPE Donning (Double Nitrile, N95) A->B C 3. Inert Atmosphere Setup B->C D 4. Anti-Static Weighing & Transfer C->D E 5. Vessel Sealing D->E F 6. Surface Decontamination E->F

Step-by-step operational workflow for handling Bis(triphenylphosphine)nickel(II) bromide.

Emergency Response & Spill Protocol

A self-validating safety system requires pre-planned failure protocols. In the event of a spill, the primary threat is the aerosolization of corrosive, carcinogenic dust[4].

Spill Response Steps:

  • Evacuation & Assessment: Immediately step back. Assess if the spill is minor (<50g, contained within the hood) or major (>50g or outside the hood).

  • Minor Spill Containment:

    • Ensure full PPE is active (add a face shield if not already wearing one).

    • CRITICAL: Do NOT dry sweep. Dry sweeping aerosolizes the Ni(II) particles, creating a severe inhalation hazard[4][5].

    • Lightly dampen an inert, combustible absorbent pad with a high-boiling solvent (e.g., mineral oil or isopropanol) to suppress dust generation.

    • Gently wipe the spill from the perimeter inward.

  • Major Spill: Evacuate the laboratory, secure the doors, and immediately contact the institutional HazMat team.

  • Medical First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothes. Immediate medical attention is required[3].

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek emergency ophthalmological care[2].

    • Ingestion: Do NOT induce vomiting. The corrosive nature of the chemical (generating HBr) can cause severe esophageal perforation upon emesis[1][3].

SpillResponse Spill Spill Detected (NiBr2(PPh3)2) Assess Assess Spill Volume & Location Spill->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Major Major Spill (>50g) Outside Hood Assess->Major Dampen Dampen with Inert Solvent Minor->Dampen Evacuate Evacuate Lab & Call HazMat Major->Evacuate Wipe Wipe Inward (No Dry Sweeping) Dampen->Wipe Dispose Seal in Hazardous Waste Container Wipe->Dispose

Decision matrix and response logic for Bis(triphenylphosphine)nickel(II) bromide spills.

Disposal & Decontamination Plan

Nickel compounds are highly toxic to aquatic life and must never be discharged into the sanitary sewer system[3].

  • Solid Waste: Collect all contaminated wipes, empty vials, and residual powder. Place them in a chemically compatible, sealable container (e.g., HDPE bucket). Label clearly as "Hazardous Waste: Toxic/Corrosive Nickel(II) Solid".

  • Liquid Waste: If the catalyst was dissolved in organic solvents (e.g., THF, Toluene), collect the liquid in a designated heavy-metal waste carboy. Do not mix with standard organic waste.

  • Final Destruction: The regulatory standard for disposal is to offer surplus and non-recyclable solutions to a licensed disposal company. The material must be mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber (to safely neutralize the generated HBr gas)[5].

References

  • SAFETY DATA SHEET - Fisher Scientific IE: Bis(triphenylphosphine)nickel (II) bromide Source: fishersci.ie URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Bis(triphenylphosphine)nickel (II) bromide
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Bis(triphenylphosphine)nickel (II) bromide
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